(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Description
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Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5S)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1 |
InChI Key |
BJHIKXHVCXFQLS-AEZYFAHVSA-N |
Isomeric SMILES |
C([13C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
a common name for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
An In-depth Technical Guide on L-Fructose
Abstract
This technical guide provides a comprehensive overview of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as L-Fructose.[1][2][3] As the L-isomer of the more common D-Fructose, L-Fructose is a monosaccharide of significant interest to researchers, scientists, and drug development professionals.[2][3] This document details its biochemical properties, metabolic pathways, and associated signaling cascades. It presents quantitative data in structured tables, outlines detailed experimental protocols for its study, and uses visualizations to illustrate complex biological processes. The guide aims to serve as a core resource for understanding the role of L-Fructose in biological systems and its potential implications in health and disease.
Introduction and Physicochemical Properties
L-Fructose is the L-enantiomer of fructose, a ketohexose sugar. While D-Fructose is abundant in nature, found in fruits, honey, and as a component of sucrose, L-Fructose is a rare sugar. However, its unique properties and metabolic fate make it a subject of research. The compound is a white, water-soluble, crystalline powder. Its chemical behavior is dictated by its ketone functional group and multiple hydroxyl groups, allowing it to undergo reactions such as oxidation, reduction, esterification, and glycosidic bond formation.
Table 1: Physicochemical Properties of L-Fructose
| Property | Value | Reference |
| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 7776-48-9 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 101-103 °C | |
| Purity (typical) | min 95% by HPLC | |
| Storage | 2°C - 8°C or Refrigerator |
Fructolysis: The Metabolism of Fructose
Fructose metabolism, or fructolysis, occurs primarily in the liver, with the small intestine and kidneys also playing significant roles. Unlike glucose, fructose metabolism is not tightly regulated by hormones like insulin and bypasses the key rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1). This leads to a rapid and unrestricted flux of fructose-derived carbons into downstream metabolic pathways.
The primary steps of fructolysis in the liver are:
-
Phosphorylation: Fructokinase (or ketohexokinase, KHK) phosphorylates fructose to fructose-1-phosphate (F-1-P), trapping it within the cell. This step leads to a depletion of intracellular phosphate and ATP.
-
Cleavage: Aldolase B cleaves F-1-P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Further Phosphorylation: Triokinase phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).
Both DHAP and G3P can then enter glycolysis, gluconeogenesis (for glucose or glycogen synthesis), or the lipid synthesis pathway. About 29% - 54% of ingested fructose is converted to glucose in the liver, about 25% is converted to lactate, and 15% - 18% is converted to glycogen.
Fructose-Mediated Signaling Pathways
Fructose and its metabolites are not just metabolic intermediates; they also function as signaling molecules that regulate gene expression and cellular processes.
Regulation of Lipogenesis via ChREBP and SREBP1c
The high flux of fructolysis provides abundant substrate for de novo lipogenesis (DNL). Fructose metabolism activates key transcription factors that upregulate the expression of lipogenic enzymes. These include:
-
Carbohydrate Response Element-Binding Protein (ChREBP): A key regulator of glycolytic and lipogenic gene expression.
-
Sterol Regulatory Element-Binding Protein 1c (SREBP1c): A master regulator of fatty acid and triglyceride synthesis.
Activation of these factors contributes to increased hepatic fat content (steatosis) and elevated circulating triglycerides, which are risk factors for metabolic diseases.
Activation of the MTOR Signaling Pathway
In certain cell types, such as porcine trophectoderm cells, fructose has been shown to activate the mammalian target of rapamycin (MTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Fructose metabolism via the hexosamine biosynthesis pathway (HBP) appears to mediate this effect, leading to the phosphorylation and activation of downstream MTOR targets like RPS6K and EIF4EBP1. This signaling role is crucial for processes like conceptus development in some species.
Quantitative Data Summary
The following tables summarize key quantitative data related to fructose metabolism and consumption from various studies.
Table 2: In Vitro Production Rates of Deuterated Metabolites from [6,6′-²H₂]fructose in HepG2 Liver Cancer Cells
| Metabolite | Production Rate (nmol/h/10⁶ cells) |
| Deuterated Lactate | 15.6 ± 1.2 |
| Deuterated Glutamate/Glutamine (Glx) | 3.4 ± 0.5 |
| Deuterated Alanine | 1.8 ± 0.3 |
| Deuterated Water (HDO) | 25.3 ± 3.1 |
| Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR. |
Table 3: Fructose Consumption in the U.S. Population (NHANES III, 1988-1994)
| Population Group | Mean Fructose Consumption ( g/day ) | % of Total Caloric Intake |
| Overall (≥ 2 years) | 54.7 | 10.2% |
| Adolescents (12-18 years) | 72.8 | 12.1% |
Table 4: Metabolic Fate of Ingested Fructose
| Metabolic Product | Percentage of Ingested Fructose |
| Glucose | 29% - 54% |
| Lactate | ~25% |
| Glycogen | 15% - 18% |
| Plasma Triglyceride | < 1% |
Experimental Protocols
Protocol: Tracing Fructose Metabolism with Stable Isotope Labeling and NMR Spectroscopy
This protocol details a method for tracing the metabolic fate of fructose using a deuterated fructose analog (e.g., D-Fructose-d-2) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To identify and quantify downstream deuterated metabolites of fructose, providing a dynamic view of metabolic fluxes.
Materials:
-
Cell culture (e.g., HepG2 cells)
-
Culture medium containing a known concentration of deuterated fructose (e.g., 10 mM [6,6′-²H₂]fructose)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-20°C) 80% (v/v) methanol/water solution
-
Chloroform
-
Deuterated NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) with internal standard (e.g., TSP)
-
NMR spectrometer
Methodology:
-
Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard medium with the medium containing D-Fructose-d-2. c. Incubate cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the time-course of metabolite production.
-
Quenching and Metabolite Extraction (Intracellular): a. Quickly wash the cell monolayer twice with ice-cold PBS. b. Immediately quench metabolism by adding the pre-chilled methanol/water solution. c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Perform a three-phase extraction by adding chloroform (a common ratio is methanol:chloroform:water of 2:2:1.8 v/v/v). e. Vortex vigorously and centrifuge to separate the phases. f. Carefully collect the upper aqueous phase, which contains polar metabolites. g. Dry the aqueous extract using a vacuum concentrator.
-
NMR Sample Preparation: a. Reconstitute the dried metabolite extracts in a known volume of deuterated NMR buffer containing an internal standard. b. Filter the sample through a 0.22 µm filter. c. Transfer the filtered sample to a 5 mm NMR tube.
-
Data Acquisition and Analysis: a. Acquire NMR spectra on a high-field spectrometer. b. Process the data (Fourier transformation, phasing, baseline correction). c. Identify deuterated metabolites based on their chemical shifts. d. Quantify metabolite concentrations by integrating peak areas relative to the internal standard.
Protocol Summary: Spectrophotometric Analysis of Fructose
A spectrophotometric method has been developed for the determination of fructose. The method is based on the oxidation of the sugar with zero-valent iron powder in an acidic aqueous solution, followed by complexation of the by-products with 2-thiobarbituric acid. The resulting complex can be monitored by UV-Vis spectroscopy. The method has a detection limit of 13 µM for fructose and has been validated for use in fruit juices.
Protocol Summary: HPLC Analysis of Fructose
High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying sugars. For fructose and glucose analysis, a common setup involves:
-
Column: A cation exchange column, such as a Phenomenex RNM-Carbohydrate Na+ column.
-
Mobile Phase: Deionized water.
-
Detector: A Differential Refractometer.
-
Temperature: The column is typically maintained at an elevated temperature (e.g., 80°C) to improve separation. This method allows for the accurate determination of fructose-to-glucose ratios in various samples, including syrups and biological fluids.
Relevance in Disease and Drug Development
The unique, unregulated metabolism of fructose has significant implications for health, making it a topic of interest for drug development.
-
Metabolic Diseases: Excessive fructose consumption is linked to the development of obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia. Its ability to rapidly drive de novo lipogenesis in the liver is a key mechanism.
-
Diabetic Complications: Fructose can accelerate the formation of advanced glycation end-products (AGEs) more than glucose, which are implicated in the long-term complications of diabetes. It may also enhance oxidative stress and lipid peroxidation.
-
Therapeutic Targets: The enzymes in the fructolytic pathway, particularly fructokinase (KHK), are being explored as therapeutic targets. Inhibiting KHK could potentially mitigate the harmful metabolic effects of dietary fructose, offering a novel approach to treating metabolic diseases.
Conclusion
L-Fructose, though a rare sugar, provides a valuable model for understanding the broader implications of fructose metabolism. Its rapid, unregulated processing in the liver distinguishes it from glucose and links it to significant metabolic and signaling outcomes. The pathways of fructolysis and fructose-mediated signaling are deeply intertwined with the regulation of lipid and carbohydrate homeostasis. For researchers and drug development professionals, understanding these technical details—from quantitative metabolic fluxes to the specific experimental protocols used for their measurement—is critical for addressing the growing health challenges associated with high dietary fructose intake and for developing novel therapeutic interventions targeting these pathways.
References
An In-depth Technical Guide to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one (Presumed D-Fructose-5-¹³C)
Disclaimer: The compound "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" as specified in the query is not found in the scientific literature and the notation "(513C)" is atypical. This guide is prepared under the assumption that the intended compound is (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one isotopically labeled with Carbon-13 at the 5th carbon position , which is systematically named D-Fructose-5-¹³C . This document synthesizes information available for D-Fructose and its isotopically labeled analogues.
Introduction
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose, is a naturally occurring monosaccharide and a structural isomer of glucose.[1] As a ketohexose, it plays a significant role in cellular metabolism and is widely used in the food industry as a sweetener.[2][3] The incorporation of a stable isotope, such as ¹³C, at a specific position like the C-5 carbon, provides a powerful tool for researchers to trace the metabolic fate of fructose in biological systems using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] This guide provides a comprehensive overview of the properties, experimental analysis, and biological significance of D-Fructose-5-¹³C for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The physicochemical properties of D-Fructose are well-documented. While specific data for the 5-¹³C isotopologue is not extensively published, the isotopic substitution is not expected to significantly alter the macroscopic physical properties.
Table 1: Physicochemical Properties of D-Fructose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | ~180.16 g/mol (unlabeled) | |
| Melting Point | 103-105 °C (decomposition) | |
| Solubility in Water | High | |
| Appearance | White crystalline solid | |
| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one | |
| Synonyms | D-Fructose, Levulose, Fruit Sugar |
Spectroscopic Data:
Spectroscopic techniques are crucial for the characterization of D-Fructose and its isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure and conformation of fructose in solution. For ¹³C-labeled fructose, NMR is particularly powerful for tracing metabolic pathways by observing the incorporation of the ¹³C label into downstream metabolites. The chemical shifts in the ¹³C NMR spectrum will be specific to the position of the label.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of fructose. In metabolic studies with ¹³C-labeled fructose, MS can quantify the level of isotope incorporation into various metabolites, providing insights into metabolic fluxes.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the fructose molecule.
Experimental Protocols
Quantification of D-Fructose using Enzymatic Assays
Enzymatic assays offer a specific and sensitive method for the quantification of D-Fructose in various samples.
Principle: This method involves a series of coupled enzymatic reactions that ultimately lead to the formation of a product that can be measured spectrophotometrically.
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-Fructose to fructose-6-phosphate (F6P) using ATP.
-
Isomerization: Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).
-
Oxidation: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconate, with the concomitant reduction of NADP⁺ to NADPH.
The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-Fructose in the sample.
Materials:
-
Assay buffer (e.g., triethanolamine buffer)
-
ATP solution
-
NADP⁺ solution
-
Hexokinase (HK) and Glucose-6-phosphate dehydrogenase (G6PDH) enzyme mixture
-
Phosphoglucose isomerase (PGI) enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the sample by dilution to an appropriate concentration.
-
In a cuvette, mix the assay buffer, NADP⁺ solution, and ATP solution.
-
Add the sample solution and the HK/G6PDH enzyme mixture.
-
Incubate for a specified time (e.g., 15 minutes) to allow for the conversion of any endogenous glucose.
-
Read the initial absorbance (A₁) at 340 nm.
-
Start the reaction by adding the PGI enzyme.
-
Incubate until the reaction is complete (e.g., 15-30 minutes).
-
Read the final absorbance (A₂) at 340 nm.
-
Calculate the change in absorbance (ΔA = A₂ - A₁) and determine the concentration of D-Fructose using a standard curve or the molar extinction coefficient of NADPH.
Analysis of ¹³C-labeled Fructose by Mass Spectrometry
Mass spectrometry is a key technique for tracing the metabolism of ¹³C-labeled substrates.
Principle: Following administration of D-Fructose-5-¹³C to a biological system, metabolites are extracted and analyzed by MS. The incorporation of the ¹³C label results in a mass shift in the parent ion and its fragments, allowing for the quantification of isotope enrichment.
Workflow:
References
- 1. D(-)-Fructose(57-48-7) 1H NMR spectrum [chemicalbook.com]
- 2. D-Fructose (CAS 6347-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Enzytec™ Generic D-Glucose / D-Fructose / Sucrose - Food & Feed Analysis [food.r-biopharm.com]
- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Biological Role and Metabolic Fate of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the biological significance of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-fructose. The specific inclusion of a carbon-13 isotope, as denoted by (5¹³C), identifies the compound as an isotopologue used in stable isotope tracer studies to elucidate metabolic pathways. This document details the primary metabolic pathway of fructose (fructolysis), its key biological functions, its role as a substrate for energy production, gluconeogenesis, and de novo lipogenesis. Quantitative data from human metabolic studies are presented, and a detailed protocol for a representative stable isotope tracer experiment is provided. Visualizations of key pathways and experimental workflows are included to facilitate understanding.
Introduction: D-Fructose and Its Labeled Analogue
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the systematic IUPAC name for D-fructose, a six-carbon ketose monosaccharide.[1][2] It is a naturally occurring sugar found in fruits, honey, and vegetables.[3] Industrially, it is a component of sucrose and high-fructose corn syrup. While structurally similar to glucose, fructose metabolism differs significantly, occurring primarily within the liver, kidneys, and small intestine.[3]
The compound specified, (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, is D-fructose labeled with a stable isotope, carbon-13, at the fifth carbon position. This labeling does not alter its biological activity but allows researchers to trace the fate of the carbon backbone through various metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Such tracer studies are invaluable for quantifying metabolic fluxes and understanding the contribution of fructose to health and disease.
The Fructolytic Pathway
Unlike glucose, which is metabolized systemically, the vast majority of ingested fructose is taken up by the liver in a first-pass effect. Its metabolism, termed fructolysis, bypasses the primary rate-limiting step of glycolysis (the phosphofructokinase-1 reaction), leading to a rapid and unregulated influx of carbons into downstream pathways.
The core steps of fructolysis are:
-
Phosphorylation: Upon entering a hepatocyte (primarily via the GLUT2 transporter), fructose is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose-1-phosphate (F1P). This reaction consumes one molecule of ATP.
-
Cleavage: Aldolase B cleaves F1P into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Entry into Glycolysis: DHAP is a direct intermediate of the glycolytic pathway. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate, in a reaction that consumes a second ATP molecule.
From this point, the triose phosphates generated from fructose can enter several interconnected metabolic pathways.
Core Biological Functions and Metabolic Fates
The rapid production of DHAP and G3P from fructose provides a large pool of substrate for several key metabolic processes.
Energy Production
The triose phosphates can proceed through the remainder of the glycolytic pathway to generate pyruvate, which then enters the tricarboxylic acid (TCA) cycle for the production of ATP. This makes fructose a rapid source of energy.
Gluconeogenesis and Glycogen Replenishment
In the liver, the triose phosphates can be directed upward through gluconeogenesis to synthesize glucose. This newly formed glucose can be released into the bloodstream or stored as glycogen, thereby replenishing hepatic glycogen stores.
De Novo Lipogenesis
The unregulated nature of fructolysis can generate triose phosphates faster than the TCA cycle can oxidize them. This leads to an accumulation of citrate, which is exported from the mitochondria and serves as the primary substrate for de novo lipogenesis (DNL)—the synthesis of fatty acids. These fatty acids are then esterified into triglycerides, which can be stored in the liver or exported as very-low-density lipoproteins (VLDL). Chronic high fructose intake is strongly associated with increased DNL, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD).
Quantitative Data from Human Metabolic Studies
The use of ¹³C-labeled fructose has enabled precise quantification of its metabolic fate in humans. A key study administered oral loads of naturally labeled ¹³C fructose to healthy adults and measured its conversion to glucose and its oxidation over a 6-hour period.
| Parameter | 0.5 g/kg Fructose Load | 1.0 g/kg Fructose Load |
| Total Glucose Appearance | 0.87 ± 0.06 g/kg | 0.89 ± 0.06 g/kg |
| Glucose Synthesized from Fructose | 0.27 ± 0.04 g/kg | 0.51 ± 0.03 g/kg |
| Fructose Contribution to Glucose Appearance | 31% | 57% |
| Total Fructose Oxidized | 0.28 ± 0.03 g/kg | 0.59 ± 0.07 g/kg |
| Percentage of Fructose Load Oxidized | 56% | 59% |
| Table 1: Metabolic fate of orally administered ¹³C fructose in healthy adults over 6 hours. Data are presented as mean ± SEM. |
These data demonstrate that a substantial portion of ingested fructose is converted to glucose, and over half is oxidized for energy within hours of consumption. Further studies comparing healthy children to those with hereditary fructose intolerance (HFI), an Aldolase B deficiency, found that the conversion of fructose to glucose was reduced by approximately 67% in HFI patients, highlighting the critical role of this enzyme.
Experimental Protocols: Stable Isotope Tracer Analysis
The use of (5¹³C)D-fructose or other labeled variants is central to metabolic flux analysis. The following protocol outlines a typical experimental workflow for a human or animal study.
Objective
To quantify the in vivo conversion of fructose carbon to plasma glucose and other metabolites.
Materials
-
(¹³C)-labeled D-Fructose (e.g., [U-¹³C₆]D-fructose, [5-¹³C]D-fructose)
-
Mass Spectrometer (GC-MS or LC-MS/MS) or NMR Spectrometer
-
Metabolite extraction reagents (e.g., perchloric acid, methanol, chloroform)
-
Derivatization agents for GC-MS analysis (if required)
-
Internal standards
Methodology
-
Subject Preparation: Subjects are typically studied after an overnight fast to establish a metabolic baseline.
-
Tracer Administration: A precisely weighed amount of (¹³C)-D-fructose is administered, either orally as a bolus in solution or via continuous intravenous infusion.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., baseline, and every 15-30 minutes for several hours post-administration). Plasma is separated and immediately frozen.
-
Metabolite Extraction: Plasma proteins are precipitated (e.g., with cold perchloric acid), and metabolites are extracted from the supernatant.
-
Sample Analysis:
-
The isotopic enrichment of target metabolites (e.g., glucose) is measured.
-
For MS analysis, metabolites are often derivatized to improve volatility and ionization. The mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) is determined.
-
For NMR analysis, the ¹³C spectra of purified metabolites reveal the positional enrichment of the label.
-
-
Data Analysis and Flux Calculation:
-
The isotopic enrichment data are corrected for natural ¹³C abundance.
-
Metabolic flux rates are calculated using mathematical models (e.g., metabolic flux analysis, MFA) that relate the incorporation of the tracer to the rates of the underlying biochemical reactions.
-
Conclusion
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, or D-fructose, plays a central role in carbohydrate metabolism. Its unique hepatic metabolic pathway allows it to serve as a rapid substrate for energy production, gluconeogenesis, and de novo lipogenesis. While it is a key energy source, its unregulated metabolism can contribute to metabolic dysregulation when consumed in excess. The use of isotopically labeled fructose, such as (5¹³C)D-fructose, is a critical tool for researchers, providing precise, quantitative insights into its complex metabolic fate in both healthy and diseased states. This knowledge is essential for professionals in nutrition science and drug development targeting metabolic disorders.
References
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one structural analysis
An In-depth Technical Guide on the Structural Analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
Introduction
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the systematic IUPAC name for the open-chain (keto) form of D-fructose, a naturally occurring monosaccharide commonly found in fruits and honey. The specified compound, (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, is an isotopologue of D-fructose, selectively enriched with the stable carbon-13 isotope at the C5 position. This isotopic labeling is a powerful tool in structural biology and metabolomics, enabling researchers to trace the metabolic fate of the molecule and to elucidate structural details with greater precision using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In solution, fructose exists as an equilibrium mixture of several tautomers: the open-chain keto form, and the cyclic α- and β-fructofuranose (five-membered rings) and α- and β-fructopyranose (six-membered rings) forms. The distribution of these tautomers is dependent on the solvent and temperature. This guide provides a comprehensive overview of the structural analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, detailing the experimental protocols and expected analytical outcomes for its characterization.
Structural Elucidation Methodologies
The structural analysis of this isotopically labeled fructose relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular structure, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, both ¹H and ¹³C NMR are invaluable. The presence of the ¹³C label at a specific position provides a unique handle for detailed structural and dynamic studies.
2.1.1. Principles and Expected Spectral Features
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of fructose is complex due to the presence of multiple tautomers in equilibrium, each with a unique set of proton signals. The ¹³C label at C5 will introduce ¹³C-¹H spin-spin coupling, which will split the signals of protons directly attached to C5 (H5) and, to a lesser extent, protons on adjacent carbons (H4 and H6). This coupling can be used to definitively assign the H5 resonance. The one-bond ¹³C-¹H coupling constant (¹J_CH) is typically large (~140-160 Hz), while two-bond (²J_CH) and three-bond (³J_CH) couplings are smaller.
-
¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the different tautomers gives rise to a distinct signal. The natural abundance of ¹³C is only about 1.1%, making ¹³C NMR inherently less sensitive than ¹H NMR.[1][2] However, for an enriched compound like (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, the signal for the C5 carbon will be significantly enhanced. The chemical shift of C5 will be directly observable, and its intensity will be proportional to the enrichment level. Furthermore, the ¹³C label will cause splitting of the signals for the adjacent C4 and C6 carbons due to ¹³C-¹³C coupling (¹J_CC), which is invaluable for confirming assignments.
2.1.2. Quantitative Data: ¹³C NMR Chemical Shifts
The chemical shifts for the carbon atoms of D-fructose are sensitive to the tautomeric form. The table below summarizes typical ¹³C chemical shifts reported in D₂O. The enrichment at C5 will not significantly alter these chemical shift values but will make the C5 resonance easily identifiable and will introduce C-C couplings to C4 and C6.
| Carbon Atom | β-fructopyranose (ppm) | β-fructofuranose (ppm) | α-fructofuranose (ppm) |
| C1 | 63.9 | 62.8 | 64.0 |
| C2 | 98.2 | 104.5 | 101.5 |
| C3 | 67.5 | 81.0 | 76.5 |
| C4 | 70.0 | 75.5 | 77.5 |
| C5 | 69.5 | 82.0 | 80.5 |
| C6 | 64.5 | 63.5 | 61.8 |
| [3][4] |
2.1.3. Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-20 mg) of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one in a deuterated solvent (e.g., 0.5 mL of D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the ¹³C probe.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbohydrate signals (typically 0-220 ppm).
-
Use a pulse angle of 30-45° to allow for faster repetition rates.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the isotopic enrichment at C5, its signal will be strong, but a higher number of scans may be needed for the natural abundance signals of the other carbons.
-
To observe ¹³C-¹³C couplings, a proton-decoupled spectrum without ¹³C decoupling can be run, or more advanced 2D NMR experiments like (H)CC-COSY can be employed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using an internal or external standard.
-
2.1.4. Visualization: NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For isotopically labeled compounds, MS provides a direct measure of the mass increase due to the label.
2.2.1. Principles and Expected Spectral Features
The molecular weight of natural abundance fructose (C₆H₁₂O₆) is approximately 180.16 g/mol . The introduction of a single ¹³C atom in place of a ¹²C atom increases the mass by approximately 1 atomic mass unit. Therefore, the monoisotopic mass of the labeled compound will be shifted by +1.
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing sugars. Fructose is typically derivatized (e.g., by oximation and silylation) to increase its volatility. Under electron ionization (EI), the derivatized molecule will fragment in a predictable manner. The ¹³C label at C5 will be retained in fragments containing this position, resulting in a +1 m/z shift for these fragment ions compared to the unlabeled compound. This allows for the precise localization of the label within the molecule's structure.
2.2.2. Quantitative Data: Expected Mass Fragments
The following table summarizes the expected m/z shift for the molecular ion and a key fragment of a derivatized fructose molecule in GC-MS analysis. The exact fragments depend on the derivatization method used.
| Ion | Expected m/z (Unlabeled) | Expected m/z (5-¹³C Labeled) |
| Molecular Ion [M]⁺ | Varies with derivative | M+1 |
| Fragment containing C4-C5-C6 | Varies with derivative | Fragment mass + 1 |
| Fragment containing C1-C2-C3 | Varies with derivative | Unchanged |
2.2.3. Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Oximation: Dissolve the fructose sample (~1 mg) in pyridine. Add a solution of a hydroxylamine reagent (e.g., O-methylhydroxylamine hydrochloride in pyridine). Heat the mixture (e.g., at 70-90°C for 30-60 minutes) to form the oxime derivative.
-
Silylation: To the oximated sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture again (e.g., at 90°C for 30 minutes) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or similar).
-
Set the injector temperature (e.g., 250-280°C).
-
Program the oven temperature with a gradient to separate the different tautomeric derivatives (e.g., start at 140°C, ramp to 280°C).
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Set the ion source to electron ionization (EI) mode at 70 eV.
-
Set the mass range for scanning (e.g., m/z 50-600).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC. Acquire mass spectra continuously as the components elute from the column.
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the fructose derivatives.
-
Analyze the mass spectrum for each peak.
-
Compare the spectrum of the labeled sample to that of an unlabeled fructose standard to identify the mass shifts in the molecular ion and fragment ions.
-
2.2.4. Visualization: GC-MS Experimental Workflow
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.
2.3.1. Principles and Expected Outcome
This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
For (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, the crystal structure is expected to be virtually identical to that of unlabeled D-fructose. The substitution of a ¹²C with a ¹³C atom does not significantly alter the van der Waals radius or bonding properties, and thus will not change the crystal packing. The crystallographic analysis will reveal which tautomeric form of fructose is present in the crystal lattice.
2.3.2. Quantitative Data: Crystallographic Parameters for β-D-fructopyranose
The following table presents representative crystallographic data for β-D-fructopyranose, a common crystalline form of fructose.
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 5.4312 |
| b (Å) | 7.2727 |
| c (Å) | 10.1342 |
| α (°) | 69.120 |
| β (°) | 83.907 |
| γ (°) | 78.381 |
| Volume (ų) | 366.09 |
| Z (molecules/cell) | 2 |
2.3.3. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., water or ethanol-water mixtures). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of defects.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in liquid nitrogen to minimize radiation damage.
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector) at various orientations.
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
-
Structure Refinement:
-
An atomic model is built into the electron density map.
-
The positions and thermal parameters of the atoms are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
-
2.3.4. Visualization: X-ray Crystallography Workflow
Metabolic Context: Fructolysis Pathway
Isotopically labeled molecules like (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one are primarily used to trace metabolic pathways. Fructose is metabolized mainly in the liver via a process called fructolysis. Unlike glucose metabolism, fructolysis bypasses the main rate-limiting step of glycolysis, allowing for rapid conversion of fructose into downstream intermediates. The ¹³C label at the C5 position can be tracked as the carbon backbone is cleaved and rearranged, providing quantitative data on metabolic fluxes.
The diagram below illustrates the initial steps of fructolysis, showing how the C5-labeled carbon is incorporated into glyceraldehyde 3-phosphate.
Conclusion
The structural analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one leverages standard analytical techniques, with the isotopic label providing significant advantages. In NMR, the ¹³C enrichment at C5 enhances signal intensity and introduces specific spin-spin couplings, aiding in definitive spectral assignment. In mass spectrometry, the label induces a predictable +1 Da mass shift in the molecular ion and any fragments containing the C5 position, confirming molecular identity and aiding in fragmentation analysis. While X-ray crystallography reveals the solid-state conformation, the isotopic label does not alter the fundamental structure. The primary utility of this labeled compound lies in its application as a tracer to probe the kinetics and pathways of fructose metabolism, offering invaluable insights for researchers in biochemistry and drug development.
References
A Comprehensive Technical Guide on the Putative Compound (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
Disclaimer: The compound "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" as specified in the query does not correspond to a known chemical entity in publicly accessible chemical databases and literature. The nomenclature, particularly the "(513C)" suffix, is non-standard. This guide, therefore, addresses the parent molecule, (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one , a known monosaccharide, and provides a framework for the type of in-depth analysis requested. This compound is more commonly known as D-Fructose . The "(513C)" could speculatively refer to a C13-labeled variant for metabolic studies, but no specific literature for a "513C" labeled version was found.
This technical whitepaper provides a detailed overview of D-Fructose, focusing on its biochemical significance, relevant metabolic pathways, and the experimental protocols used to study its effects. This document is intended for researchers, scientists, and drug development professionals.
Core Data Summary
While a specific "discovery" of D-Fructose is not attributable to a single event, its characterization as a key monosaccharide is fundamental to biochemistry. Quantitative data for D-fructose is vast and context-dependent. The following table summarizes key metabolic and physical chemistry data.
| Parameter | Value | Conditions | Reference |
| Molar Mass | 180.156 g/mol | - | PubChem |
| Melting Point | 103 °C (decomposes) | Crystalline solid | Sigma-Aldrich |
| Water Solubility | ~4000 g/L | 25 °C | |
| Glycemic Index (GI) | 19 ± 2 | Relative to glucose (GI = 100) | |
| Michaelis Constant (Km) | ~0.5 mM (for Fructokinase in liver) | Human liver fructokinase (KHK) | |
| ATP consumed per molecule | 2 molecules (in the initial phosphorylation steps) | Glycolysis/Fructolysis pathway in the liver |
Metabolic Significance and Signaling Pathways
D-Fructose is a central molecule in energy metabolism. Unlike glucose, its metabolism is primarily initiated in the liver by the enzyme fructokinase (ketohexokinase, KHK). This initial step bypasses the main regulatory point of glycolysis, phosphofructokinase, leading to a rapid influx of metabolites into the glycolytic pathway. This has significant implications for lipid metabolism and can contribute to metabolic disorders.
The diagram below illustrates the primary steps of fructose metabolism in hepatocytes.
Experimental Protocols
The study of fructose metabolism involves a range of experimental techniques. Below are protocols for key experiments.
This protocol describes a spectrophotometric method to measure the activity of fructokinase by coupling the production of ADP to the oxidation of NADH.
Principle: Fructokinase catalyzes the reaction: Fructose + ATP → Fructose-1-Phosphate + ADP. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the KHK activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM DTT.
-
Substrates: 100 mM ATP, 200 mM D-Fructose.
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Reagents: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH.
-
Enzyme Sample: Purified KHK or cell/tissue lysate.
-
96-well UV-transparent microplate.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.
-
Add 180 µL of the master mix to each well of the microplate.
-
Add 10 µL of the enzyme sample to each well.
-
Initiate the reaction by adding 10 µL of D-Fructose solution (for the test reaction) or water (for the background control).
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37 °C.
-
Calculate the rate of NADH oxidation (decrease in A340) per minute.
-
Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
The following diagram outlines the logical workflow for the fructokinase activity assay.
This protocol outlines the steps for extracting and quantifying the key metabolic intermediate, Fructose-1-Phosphate (F1P), from liver tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: Metabolites are extracted from tissue homogenates. F1P is separated from other cellular components by liquid chromatography and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Liver tissue samples.
-
Homogenizer.
-
Extraction Solvent: 80% Methanol, pre-chilled to -80 °C.
-
Internal Standard (IS): A stable isotope-labeled F1P (e.g., ¹³C₆-Fructose-1-Phosphate).
-
LC-MS/MS system with a suitable column (e.g., HILIC).
-
Mobile Phases: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation:
-
Weigh frozen liver tissue (~20-50 mg).
-
Add 500 µL of ice-cold 80% methanol containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC system.
-
Separate metabolites using a gradient elution profile on a HILIC column.
-
Detect F1P and the IS using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).
-
F1P transition: m/z 259 -> m/z 97 (or 79)
-
¹³C₆-F1P transition: m/z 265 -> m/z 97 (or 79)
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (F1P) and the internal standard.
-
Calculate the peak area ratio (F1P/IS).
-
Quantify the concentration of F1P in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of F1P.
-
Conclusion
While the queried compound "this compound" is not documented, the parent structure, D-fructose, is of immense interest in metabolic research. The provided protocols and pathways serve as a foundational guide for investigating the metabolism and physiological effects of this key sugar. Any research into a novel derivative, such as a hypothetical "513C" variant, would likely build upon these established methodologies for characterization, pathway analysis, and quantification.
An In-depth Technical Guide on the Natural Occurrence of Ketohexose Isomers
Introduction
The molecule (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the open-chain form of D-fructose, the most common naturally occurring ketohexose.[1][2] Ketohexoses are six-carbon monosaccharides containing a ketone functional group. While D-fructose is ubiquitous in nature, found in fruits, honey, and vegetables, several of its stereoisomers, often termed "rare sugars," are also found in nature, albeit in much smaller quantities.[1][3][4] These isomers, including D-psicose (D-allulose), D-tagatose, and L-sorbose, are gaining significant attention in research and drug development due to their unique physiological properties, such as low caloric value and potential health benefits. This guide provides a comprehensive overview of the natural occurrence of D-fructose and its key isomers, details the experimental protocols for their analysis, and explores their metabolic pathways.
Natural Occurrence and Distribution of Ketohexose Isomers
The natural distribution of ketohexose isomers varies significantly. D-fructose is abundant, whereas its isomers are typically found in trace amounts. The processing of foods, particularly heating, can influence the concentration of certain rare sugars.
D-Fructose: As one of the three most important blood sugars, D-fructose is widespread in nature. It is naturally present in fruits like apples and pears, various vegetables including beets and onions, and is a major component of honey and sweeteners like high-fructose corn syrup.
D-Psicose (D-Allulose): A C-3 epimer of D-fructose, D-psicose is found in small quantities in wheat, figs, raisins, maple syrup, and molasses. Its presence has been noted in commercially processed carbohydrate mixtures and can be formed during the heating of high-sugar food products.
D-Tagatose: This isomer is a C-4 epimer of D-fructose and occurs naturally in the gum of the tropical tree Sterculia setigera. It is also found in small amounts in some fruits, lichens, mosses, and heated dairy products like sterilized milk and yogurt.
L-Sorbose: The naturally occurring configuration of sorbose is L-sorbose. It is found in small quantities in fruits such as apples and grapes. Industrially, it is a crucial intermediate in the production of Vitamin C (ascorbic acid), typically produced via fermentation of D-sorbitol.
Other Isomers: D-Sorbose has been reported in the plant Sparganium stoloniferum. L-isomers, apart from L-sorbose, are exceptionally rare in nature.
Data Presentation: Quantitative Occurrence of Ketohexose Isomers
The following table summarizes the quantitative data on the natural occurrence of D-fructose and its key isomers in various sources. Data for rare sugars is often limited and can vary based on the processing method and analytical technique used.
| Ketohexose Isomer | Natural Source | Concentration Range | Reference |
| D-Fructose | Apples | ~7.4 g / cup | |
| Pears | ~11.4 g / medium fruit | ||
| Honey | ~40.9 g / 100 g | ||
| Agave Nectar | ~3.4 g / tsp | ||
| D-Psicose (Allulose) | Raisins | 0.38 mg/g | |
| Dried Figs | 0.29 mg/g | ||
| Worcester Sauce | 130.6 mg / 100 g | ||
| Corn-based Snack | 0.5 - 96.7 mg / 100 g | ||
| D-Tagatose | Sterilized Cow's Milk | 2 to 800 ppm | |
| Milk Powder | 2 to 800 ppm | ||
| L-Sorbose | Fruits (general) | Small amounts |
Experimental Protocols for Analysis
The accurate quantification of ketohexose isomers in complex matrices like food requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
This protocol is a general guideline for extracting sugars from food products like fruits or baked goods.
-
Homogenization: Weigh a representative portion of the sample (e.g., 5 g). Homogenize the sample with a solvent, typically a mixture of ethanol and water or just ultrapure water (e.g., 30 mL), to facilitate sugar extraction.
-
Extraction: Use ultrasonic treatment (e.g., at 20°C for 30 minutes) to enhance the extraction efficiency.
-
Clarification: Centrifuge the resulting suspension to pellet solid debris.
-
Purification (SPE): Clean up the supernatant using a Solid Phase Extraction (SPE) cartridge, such as a C18 Sep-Pak, to remove interfering compounds like lipids and pigments.
-
Filtration: Filter the final extract through a 0.45 µm filter before injection into the HPLC system.
HPLC coupled with a suitable detector is the gold standard for sugar analysis.
-
Chromatographic System: High-Performance Liquid Chromatography system.
-
Column: A specialized column for sugar analysis is required. Common choices include:
-
Amine-bonded silica columns (e.g., for general mono- and disaccharide analysis).
-
Ligand-exchange columns (e.g., gel permeation column in ligand exchange mode).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns.
-
High-Performance Anion-Exchange Chromatography (HPAEC) columns (especially for underivatized carbohydrates).
-
-
Mobile Phase: The mobile phase is highly dependent on the column. A common mobile phase for amine columns is an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). For HPAEC, a gradient of sodium hydroxide and sodium acetate is often used.
-
Detector:
-
Refractive Index (RI) Detector: A universal detector for carbohydrates, but less sensitive.
-
Pulsed Amperometric Detector (PAD): Offers high sensitivity for underivatized carbohydrates and is often used with HPAEC.
-
Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD): Universal detectors that are more sensitive than RI.
-
-
Quantification: Create a calibration curve using certified standards of the target ketohexose isomers. The concentration in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.
Seliwanoff's test is a colorimetric method used to differentiate ketoses from aldoses. While not quantitative, it serves as a rapid qualitative test.
-
Reagent Preparation: The reagent consists of resorcinol dissolved in concentrated hydrochloric acid.
-
Procedure: Add a small amount of the sample to the Seliwanoff's reagent in a test tube.
-
Heating: Heat the mixture in a boiling water bath.
-
Observation: The formation of a cherry-red colored complex within a short time (1-2 minutes) indicates the presence of a ketose. Aldoses react much slower, producing a faint pink color.
Signaling and Metabolic Pathways
The metabolic fates of D-fructose and its rare isomers differ significantly, which underlies their distinct physiological effects.
D-Fructose Metabolism: D-fructose is primarily metabolized in the liver via the fructolysis pathway, which does not require insulin for cellular uptake. It is first phosphorylated to fructose-1-phosphate, which is then cleaved into two three-carbon molecules that can enter glycolysis or be used for gluconeogenesis or lipid synthesis.
D-Tagatose Metabolism: Only about 20-25% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is metabolized in the liver in a pathway similar to fructose, involving phosphorylation to tagatose-1-phosphate. A significant portion passes to the large intestine, where it is fermented by gut microbiota. Some bacteria metabolize galactose via the tagatose-6-phosphate pathway, where galactose-6-phosphate is converted to tagatose-6-phosphate and then to tagatose-1,6-bisphosphate before entering glycolysis.
D-Psicose (Allulose) Biosynthesis: D-psicose is not typically metabolized by humans, contributing to its near-zero caloric value. Its production for commercial use is achieved through the enzymatic epimerization of D-fructose at the C-3 position. This bioconversion is catalyzed by enzymes such as D-psicose 3-epimerase or D-tagatose 3-epimerase.
Mandatory Visualizations
Caption: Standard workflow for the extraction and quantification of ketohexoses from food matrices.
References
Spectroscopic Analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose, is a ketohexose of significant biological and pharmaceutical importance. Isotopic labeling, such as the incorporation of 13C at a specific position, provides a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms. This technical guide presents a summary of the key spectroscopic data for D-Fructose and outlines the detailed experimental protocols for acquiring such data.
Data Presentation
The following tables summarize the key spectroscopic data for D-Fructose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Effect of 13C Labeling at C5:
-
13C NMR: The signal corresponding to the C5 carbon will be a singlet of significantly higher intensity compared to the natural abundance 13C signal. Furthermore, one-bond and two-bond 13C-13C coupling will be observed between C5 and C4, and C5 and C6, respectively. This will result in the splitting of the C4 and C6 signals into doublets.
-
1H NMR: The protons attached to C5 (H5) will exhibit an additional coupling to the 13C nucleus, resulting in the appearance of satellite peaks around the main H5 signal. The magnitude of this 1H-13C coupling constant (J-coupling) provides valuable structural information.
Table 1: 13C NMR Spectroscopic Data for D-Fructose in D2O
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 63.2 |
| C2 | 102.1 |
| C3 | 77.4 |
| C4 | 75.8 |
| C5 | 81.9 |
| C6 | 61.5 |
Table 2: 1H NMR Spectroscopic Data for D-Fructose in D2O
| Proton | Chemical Shift (ppm) | Multiplicity |
| H1a | 3.58 | d |
| H1b | 3.68 | d |
| H3 | 4.11 | d |
| H4 | 4.04 | t |
| H5 | 3.82 | m |
| H6a | 3.75 | dd |
| H6b | 3.75 | dd |
Mass Spectrometry (MS)
Expected Effect of 13C Labeling at C5: The introduction of a 13C atom at the C5 position will result in a mass increase of 1 Da for the molecular ion and for any fragment ions that retain the C5 carbon. This mass shift is a key signature for identifying and quantifying the labeled compound in complex mixtures.
Table 3: Key Mass Spectrometry Fragments of D-Fructose (as a trimethylsilyl derivative in GC-MS)
| m/z | Putative Fragment |
| 361 | [M - CH3]+ |
| 271 | [M - TMSOCH2]+ |
| 217 | [TMSO-CH=CH-CH=O-TMS]+ |
| 204 | [Fragment from cleavage between C2-C3 or C4-C5] |
| 147 | [TMS-O=Si(CH3)2]+ |
| 73 | [Si(CH3)3]+ |
Infrared (IR) Spectroscopy
Expected Effect of 13C Labeling at C5: A single 13C substitution is expected to have a very subtle effect on the infrared spectrum. The vibrational frequencies of bonds involving the C5 atom will be slightly shifted to lower wavenumbers due to the increased mass. However, these shifts are typically small and may be difficult to observe in a complex spectrum with broad absorption bands, such as that of fructose.
Table 4: Characteristic Infrared Absorption Bands for D-Fructose
| Wavenumber (cm-1) | Assignment |
| 3500-3200 | O-H stretching (broad) |
| 2950-2850 | C-H stretching |
| ~1730 | C=O stretching (ketone) |
| 1460-1350 | O-H bending, C-H bending |
| 1200-1000 | C-O stretching, C-C stretching |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: Quantitative 13C and 1H NMR spectra can be acquired using a high-field NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5 mL of deuterium oxide (D2O).
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 400 MHz.
-
Tune and match the probe for both 1H and 13C frequencies.
-
Set the sample temperature to a constant value (e.g., 298 K).
-
-
13C NMR Data Acquisition:
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Employ a sufficient relaxation delay (e.g., 5 x T1 of the slowest relaxing carbon) to ensure accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
1H NMR Data Acquisition:
-
Use a standard single-pulse experiment (e.g., zg30).
-
Set the spectral width to cover the proton chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals of interest for quantitative analysis.
-
Mass Spectrometry (MS)
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of non-volatile and thermally labile compounds like fructose.
Protocol:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a concentration of approximately 1 µg/mL.
-
For quantitative analysis, add a known amount of a suitable internal standard (e.g., 13C6-D-Fructose).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Liquid Chromatography (LC):
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar monosaccharides.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like ammonium formate.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.
-
For MS/MS, select the precursor ion of interest (e.g., [M-H]- for unlabeled fructose at m/z 179) and apply collision-induced dissociation (CID) to generate fragment ions.
-
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and rapid method for obtaining the infrared spectrum of solid samples.
Protocol:
-
Sample Preparation:
-
Ensure the sample is dry and in a powdered form.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm-1).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform an ATR correction to the spectrum if necessary.
-
Identify and assign the characteristic absorption bands.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic techniques described.
NMR Spectroscopy Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
LC-MS Workflow
Caption: Workflow for LC-MS Analysis.
ATR-FTIR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
CAS number for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
An In-depth Technical Guide on (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one, a stable isotope-labeled form of D-fructose. This document details its physicochemical properties, synthesis, and critical applications as a metabolic tracer in scientific research. The guide offers in-depth experimental protocols for its use in metabolic flux analysis, particularly in studying glycolysis, gluconeogenesis, and de novo lipogenesis. Furthermore, it presents key metabolic pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its utility in drug development and metabolic research.
Compound Identification and Properties
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one is the systematic name for D-fructose isotopically labeled with carbon-13 at the C5 position. D-Fructose is a naturally occurring monosaccharide found in many plants and is a key component of human metabolism.[1] The introduction of a stable, heavy isotope allows for the precise tracking of its metabolic fate in vivo and in vitro without the use of radioactive materials.
Table 1: Physicochemical Properties
| Property | Value |
| Systematic Name | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one |
| Common Name | D-Fructose-5-¹³C |
| CAS Number | 635325-97-2[1][2][3] |
| Unlabeled CAS No. | 57-48-7[4] |
| Molecular Formula | C₅¹³CH₁₂O₆ |
| Molecular Weight | ~181.15 g/mol |
| Canonical SMILES | C(--INVALID-LINK--CO)O)O">C@HO)O |
| Appearance | White solid |
| Solubility | Soluble in water |
Synthesis and Production
The synthesis of isotopically labeled sugars like D-Fructose-5-¹³C is a specialized process designed to incorporate the ¹³C isotope at a specific position. While multiple general methods exist for producing the unlabeled compound, specific labeling requires precise chemical or enzymatic control.
Potential Synthesis Routes:
-
Enzymatic Synthesis : This method utilizes specific enzymes, such as isomerases or aldolases, with a ¹³C-labeled substrate to catalyze the formation of the target molecule. This route offers high specificity for the label's position.
-
Chemical Synthesis : A multi-step chemical process starting from a simpler, labeled precursor. This involves protecting and deprotecting various functional groups to ensure the ¹³C is incorporated only at the C5 position.
-
Microbial Fermentation : Employing genetically engineered microorganisms that can convert a ¹³C-labeled substrate (like ¹³C-glucose) into the desired labeled fructose through their metabolic pathways.
Below is a logical workflow for a typical synthesis and quality control process.
Caption: Generalized workflow for synthesis and quality control.
Applications in Metabolic Research
The primary application of D-Fructose-5-¹³C is as a tracer to investigate metabolic pathways. Stable isotope tracers are invaluable in drug development and nutritional science for quantifying the flux through various metabolic routes under different physiological or pathological conditions.
Key Research Areas:
-
Fructose Metabolism and Glycolysis : By tracking the ¹³C label, researchers can determine the rate at which fructose is metabolized through glycolysis, converted to glucose via gluconeogenesis, or shunted into the pentose phosphate pathway.
-
De Novo Lipogenesis (DNL) : Fructose is a potent substrate for DNL, the process of synthesizing fatty acids from non-lipid sources. D-Fructose-5-¹³C allows for the direct measurement of the contribution of fructose carbons to newly synthesized lipids, a critical area of research in metabolic diseases like NAFLD and obesity.
-
Tricarboxylic Acid (TCA) Cycle Flux : The labeled carbon from fructose can be traced as it enters the TCA cycle, providing insights into mitochondrial function and cellular energy status.
-
Drug Efficacy Studies : This tracer can be used to assess how a therapeutic agent alters fructose metabolism or its downstream effects, such as lipid accumulation.
Experimental Protocol: Tracing Fructose to Fatty Acids
This section details a representative experimental protocol for quantifying the contribution of fructose to de novo lipogenesis in hepatocytes using D-Fructose-5-¹³C.
Objective : To measure the incorporation of the ¹³C label from D-Fructose-5-¹³C into palmitate, a newly synthesized fatty acid.
Materials :
-
Primary hepatocytes or relevant cell line (e.g., HepG2)
-
Cell culture medium
-
D-Fructose-5-¹³C (sterile, cell-culture grade)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Internal standards
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
Methodology :
-
Cell Culture : Plate hepatocytes at a desired density and allow them to adhere overnight.
-
Tracer Incubation : Replace the standard medium with a medium containing a known concentration of D-Fructose-5-¹³C (e.g., 5 mM). Incubate for a defined period (e.g., 24 hours) to allow for metabolism and lipid synthesis.
-
Cell Harvesting : After incubation, wash the cells with ice-cold PBS and harvest them.
-
Lipid Extraction : Perform a total lipid extraction from the cell pellet using an appropriate solvent system.
-
Saponification & Derivatization : Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their fatty acid methyl ester (FAME) derivatives for GC-MS analysis.
-
Mass Spectrometry Analysis : Analyze the FAMEs using GC-MS. Monitor the mass isotopomer distribution of palmitate (m/z for M+0, M+1, M+2, etc.). The increase in heavier isotopomers (M+1, M+2...) in the labeled samples compared to unlabeled controls indicates the incorporation of ¹³C from the fructose tracer.
-
Data Analysis : Calculate the fractional contribution of fructose to the palmitate pool using Mass Isotopomer Distribution Analysis (MIDA).
Caption: Experimental workflow for a ¹³C fructose tracer study.
Metabolic Pathway Visualization
When D-Fructose-5-¹³C is metabolized, the ¹³C label at the C5 position is transferred to various downstream intermediates. The diagram below illustrates the path of this specific carbon atom through central carbon metabolism.
Caption: Metabolic fate of the ¹³C label from D-Fructose-5-¹³C.
Pathway Explanation: D-Fructose is first phosphorylated to Fructose-1-Phosphate. This is then cleaved into DHAP and Glyceraldehyde. The ¹³C label from the C5 position of fructose ends up on the C2 position of Glyceraldehyde-3-P (G3P). This labeled G3P then proceeds through glycolysis, resulting in Pyruvate labeled at the C2 position. This subsequently forms Acetyl-CoA labeled at the C1 position, which can then enter the TCA cycle or be used for de novo lipogenesis.
Summary of Quantitative Metabolic Data
Data from human isotopic tracer studies provide a quantitative profile of how dietary fructose is utilized.
Table 2: Approximate Fate of Ingested Fructose in Humans (Non-exercising, 3-6 hours post-ingestion)
| Metabolic Fate | Percentage of Ingested Fructose | Reference |
| Oxidation to CO₂ | ~45% | |
| Conversion to Glucose | ~41% | |
| Conversion to Lactate | ~25% | |
| Direct Conversion to Plasma TG | < 1% |
Note: Percentages can exceed 100% as they represent different possible, non-exclusive fates of fructose carbons over a period.
This data highlights that while a small fraction is directly converted to triglycerides, a significant portion is converted to glucose or oxidized, with a substantial amount also being released as lactate. The use of D-Fructose-5-¹³C is essential for accurately quantifying these conversions.
References
Methodological & Application
Application Notes and Protocols for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C, an isotopically labeled form of D-fructose, in metabolic research. This stable isotope tracer is an invaluable tool for elucidating the metabolic fate of fructose and quantifying its contribution to various metabolic pathways.
Introduction
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone, commonly known as D-fructose, is a ketohexose that plays a significant role in cellular metabolism. The use of its stable isotope-labeled form, where one or more ¹²C atoms are replaced by ¹³C, allows researchers to trace the journey of fructose-derived carbons through various biochemical pathways without the concerns of radioactivity. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the dynamics of cellular metabolism.
Stable isotope tracers like ¹³C-labeled fructose are essential for understanding metabolic reprogramming in diseases such as cancer, diabetes, and metabolic syndrome. By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the flux through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Applications
The primary application of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C is to serve as a tracer in metabolic studies to:
-
Elucidate Fructose Metabolism: Trace the metabolic fate of fructose carbons in various cell types and tissues.
-
Quantify Metabolic Fluxes: Determine the rate of metabolic reactions in central carbon metabolism.
-
Investigate Disease Metabolism: Study the metabolic alterations in cancer cells, which often exhibit increased fructose utilization.
-
Drug Development: Assess the impact of therapeutic agents on fructose metabolism and related pathways.
-
Nutritional Science: Understand how dietary fructose is utilized and stored in the body.
Metabolic Fate of Fructose
Isotopic tracer studies in humans have provided valuable quantitative data on the metabolic fate of dietary fructose. A significant portion of ingested fructose is metabolized in the liver and small intestine. The primary metabolic fates include:
-
Oxidation: Complete oxidation to CO₂ via glycolysis and the TCA cycle to produce energy.
-
Conversion to Glucose: Fructose can be converted to glucose, which is then released into the bloodstream.
-
Conversion to Lactate: A substantial amount of fructose is converted to lactate.
-
De Novo Lipogenesis: Fructose carbons can be used for the synthesis of fatty acids and triglycerides.
-
Glycogen Synthesis: A smaller fraction of fructose contributes to glycogen stores.
Quantitative Data from Metabolic Studies
The following tables summarize key quantitative data from isotopic tracer studies using ¹³C-labeled fructose.
Table 1: Metabolic Fate of Ingested Fructose in Humans
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Citation |
| Oxidation | 45.0% ± 10.7% | Non-exercising subjects (3-6 hours) | [1][2] |
| 45.8% ± 7.3% | Exercising subjects (2-3 hours) | [1][2] | |
| 66.0% ± 8.2% | Ingested with glucose, exercising subjects | [1] | |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours after ingestion | |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | |
| Direct Conversion to Plasma Triglycerides | <1% | - |
Signaling Pathways and Experimental Workflow
Diagram 1: Major Metabolic Pathways of Fructose
Caption: Major metabolic pathways of fructose in the liver.
Diagram 2: General Experimental Workflow for ¹³C-Fructose Labeling
Caption: A general workflow for stable isotope tracing experiments.
Experimental Protocols
The following are detailed protocols for using (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C in cell culture for metabolic flux analysis.
Protocol 1: ¹³C-Fructose Labeling in Adherent Cell Culture
Materials:
-
Adherent cells of interest
-
Standard cell culture medium
-
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C (e.g., [U-¹³C₆]-D-fructose)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C and ice-cold
-
Culture vessels (e.g., 6-well plates or 10 cm dishes)
-
Humidified incubator (37°C, 5% CO₂)
-
Ice
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in the desired culture vessels.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 50-80% for exponential growth phase studies).
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing the basal medium with the desired concentration of ¹³C-fructose. The concentration may vary depending on the cell line and experimental goals (a common range is 1-10 mM).
-
Ensure all other necessary nutrients are present. For precise flux analysis, a defined medium is recommended.
-
Pre-warm the labeling medium to 37°C.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed ¹³C-fructose labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The time required to reach isotopic steady-state can range from a few hours to over 24 hours, depending on the metabolites of interest.
-
-
Quenching Metabolism and Metabolite Extraction:
-
To quench metabolic activity, place the culture vessel on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold extraction solvent (e.g., 1 mL for a well in a 6-well plate).
-
Scrape the cells in the extraction solvent and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).
-
Protocol 2: Analysis of ¹³CO₂ Production from [U-¹³C₆]-Fructose
This protocol measures the complete oxidation of fructose through the TCA cycle by quantifying the labeled CO₂ released into the medium.
Materials:
-
Cell culture medium collected after labeling with [U-¹³C₆]-fructose
-
Gas chromatography-mass spectrometry (GC-MS) system
-
GC vials with caps
-
0.1 M NaHCO₃
-
1.0 M HCl
Procedure:
-
Sample Preparation:
-
Transfer 100 µL of the collected cell culture medium into a GC vial.
-
Add 50 µL of 0.1 M NaHCO₃ to the vial.
-
Add 50 µL of 1.0 M HCl to the vial to release the dissolved CO₂ into the headspace.
-
Immediately cap the vial tightly.
-
-
GC-MS Analysis:
-
Place the vial on the GC-MS autosampler tray for analysis.
-
Analyze the headspace gas for the m/z 44 (¹²CO₂) and m/z 45 (¹³CO₂) ion group.
-
The ratio of ¹³CO₂ to ¹²CO₂ reflects the extent of complete oxidation of the labeled fructose.
-
Data Analysis and Interpretation
The analysis of samples from ¹³C tracer experiments is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of metabolites.
The resulting mass isotopologue distributions (MIDs) are then used in computational models to calculate the relative or absolute fluxes through the metabolic pathways of interest. This involves fitting the experimentally measured MIDs to a metabolic network model.
Conclusion
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C is a powerful tool for investigating cellular metabolism. The application notes and protocols provided here offer a framework for designing and conducting experiments to trace the metabolic fate of fructose and quantify metabolic fluxes. These studies are crucial for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for 13C Labeled Hexan-2-ones in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of 13C labeled hexan-2-ones in Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed methodologies for key experiments, quantitative data presentation, and visual diagrams of experimental workflows and metabolic pathways.
Introduction to 13C Labeled Hexan-2-ones in NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of organic molecules. Due to the low natural abundance of ¹³C (approximately 1.1%), isotopic labeling is often employed to enhance signal sensitivity and to trace the fate of specific carbon atoms in chemical and biological processes. Selective incorporation of ¹³C at specific positions in hexan-2-one allows for detailed investigations into reaction mechanisms, metabolic pathways, and conformational analysis. The distinct chemical environment of each carbon atom in the hexan-2-one backbone provides a unique spectral signature, making it an ideal probe for a variety of applications.
Applications of 13C Labeled Hexan-2-ones
Elucidation of Reaction Mechanisms
13C labeled hexan-2-one can serve as a tracer to determine the mechanisms of chemical reactions. By monitoring the changes in the ¹³C NMR spectrum, researchers can identify intermediates, track bond formations and cleavages, and determine the distribution of the label in the final products. This information is crucial for understanding reaction pathways and optimizing synthetic routes. For instance, in an aldol condensation reaction involving [2-¹³C]-hexan-2-one, the position of the labeled carbon in the product can confirm the nucleophilic attack of the enolate at the carbonyl carbon.
Metabolic Pathway Tracing
In biological systems, 13C labeled hexan-2-one can be used as a substrate to trace its metabolic fate within cells or organisms. This is particularly relevant in microbiology and toxicology, where the metabolism of ketones is of interest. By analyzing cell extracts using ¹³C NMR, it is possible to identify the metabolic products of hexan-2-one and thereby reconstruct the metabolic pathways involved. This approach, often part of a broader field known as metabolomics, provides insights into cellular physiology and the biochemical basis of toxicity.
Conformational Analysis
The chemical shift of a ¹³C nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation. By analyzing the ¹³C NMR spectra of labeled hexan-2-one under various conditions (e.g., different solvents or temperatures), it is possible to gain insights into its conformational preferences. While hexan-2-one is an acyclic and flexible molecule, certain conformations may be favored, and these can be studied by observing changes in the chemical shifts of the labeled carbon atoms.
Quantitative Data
The following tables summarize hypothetical quantitative data that could be obtained from NMR experiments using 13C labeled hexan-2-one.
Table 1: 13C NMR Chemical Shifts of Unlabeled and Labeled Hexan-2-one in CDCl₃
| Carbon Position | Unlabeled Hexan-2-one (δ, ppm) | [2-¹³C]-Hexan-2-one (δ, ppm) | [3-¹³C]-Hexan-2-one (δ, ppm) |
| C1 | 29.8 | 29.8 | 29.8 |
| C2 (C=O) | 209.1 | 209.1 | 209.1 |
| C3 | 43.5 | 43.5 | 43.5 |
| C4 | 26.1 | 26.1 | 26.1 |
| C5 | 22.4 | 22.4 | 22.4 |
| C6 | 13.9 | 13.9 | 13.9 |
Note: The chemical shift of the labeled carbon will be a singlet with significantly enhanced intensity compared to the natural abundance spectrum.
Table 2: Product Ratio Determination in a Hypothetical Baeyer-Villiger Oxidation of [2-¹³C]-Hexan-2-one
| Product | Labeled Carbon Position | ¹³C Chemical Shift (δ, ppm) | Integrated Signal Intensity | Product Ratio (%) |
| Butyl acetate | Carbonyl | 171.0 | 65 | 65 |
| Methyl pentanoate | C2 | 34.2 | 35 | 35 |
Experimental Protocols
Proposed Synthesis of [2-¹³C]-Hexan-2-one
A plausible synthetic route for [2-¹³C]-hexan-2-one can be adapted from general methods for synthesizing ¹³C-labeled ketones. One common approach involves the use of a ¹³C-labeled Grignard reagent followed by oxidation.
Protocol:
-
Preparation of [1-¹³C]-Butylmagnesium Bromide:
-
React [1-¹³C]-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
-
Reaction with Acetonitrile:
-
Slowly add the prepared [1-¹³C]-butylmagnesium bromide solution to a solution of acetonitrile in anhydrous diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Hydrolysis:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
-
Purification and Oxidation:
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine intermediate.
-
Hydrolyze the imine with aqueous acid (e.g., 1 M HCl) to afford crude [2-¹³C]-hexan-2-one.
-
Purify the product by distillation or column chromatography.
-
Protocol for 13C NMR Analysis of Metabolic Products
This protocol outlines the general steps for tracing the metabolism of [3-¹³C]-hexan-2-one in a bacterial culture.
Protocol:
-
Cell Culture and Labeling:
-
Grow a bacterial culture (e.g., Pseudomonas putida) in a minimal medium to mid-log phase.
-
Introduce [3-¹³C]-hexan-2-one to the culture at a final concentration of 1-5 mM.
-
Continue incubation for a defined period (e.g., 6, 12, or 24 hours).
-
-
Metabolite Extraction:
-
Harvest the bacterial cells by centrifugation at 4 °C.
-
Quench metabolic activity by rapidly resuspending the cell pellet in a cold solvent mixture (e.g., 60% methanol).
-
Perform a series of freeze-thaw cycles to lyse the cells.
-
Separate the soluble metabolites from the cell debris by centrifugation.
-
-
Sample Preparation for NMR:
-
Lyophilize the supernatant to remove the solvent.
-
Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
-
NMR Data Acquisition and Analysis:
-
Acquire a one-dimensional ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Process the spectrum (Fourier transformation, phasing, and baseline correction).
-
Identify the signals corresponding to the labeled metabolites by comparing their chemical shifts to known standards and databases.
-
Integrate the signals to quantify the relative amounts of the different metabolic products.
-
Visualizations
Caption: Workflow for the synthesis and NMR analysis of 13C labeled hexan-2-one.
Caption: Hypothetical metabolic pathway for [3-13C]-hexan-2-one in a microorganism.
Application Note and Protocol for the Enzymatic Synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the enzymatic synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one, also known as D-tagatose-5-¹³C. The synthesis is achieved through the isomerization of D-galactose-5-¹³C using L-arabinose isomerase. This method offers a highly specific and efficient route to produce isotopically labeled D-tagatose, a low-calorie sweetener with significant potential in metabolic research and drug development. This document outlines the detailed experimental procedure, data presentation in tabular format for key reaction parameters, and a visual workflow of the synthesis process.
Introduction
Experimental Protocol
This protocol details the enzymatic synthesis of D-tagatose-5-¹³C from D-galactose-5-¹³C using L-arabinose isomerase.
Materials:
-
D-galactose-5-¹³C (substrate)
-
Recombinant L-arabinose isomerase (e.g., from Klebsiella pneumoniae, Bifidobacterium adolescentis, or commercially available)
-
Phosphate buffer (50 mM, pH 8.0)
-
Manganese chloride (MnCl₂) solution (1 M)
-
Hydrochloric acid (HCl) (1 M)
-
Sodium hydroxide (NaOH) (1 M)
-
Deionized water
-
Ion-exchange resin (e.g., Dowex 50W-X8)
-
HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87C)
-
NMR spectrometer
-
Mass spectrometer (GC-MS or LC-MS)
Procedure:
-
Enzyme Preparation:
-
If using a commercially available L-arabinose isomerase, prepare a stock solution according to the manufacturer's instructions.
-
If expressing the enzyme, purify the recombinant L-arabinose isomerase to homogeneity.
-
-
Reaction Setup:
-
In a sterile reaction vessel, dissolve D-galactose-5-¹³C in 50 mM phosphate buffer (pH 8.0) to a final concentration of 100 g/L.
-
Add MnCl₂ to the reaction mixture to a final concentration of 1 mM.
-
Pre-incubate the reaction mixture at the optimal temperature for the chosen L-arabinose isomerase (typically between 40°C and 60°C) for 10 minutes.[5]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-arabinose isomerase to the pre-incubated substrate solution. The final enzyme concentration should be optimized, but a starting point of 4 g/L of whole cells expressing the enzyme or an equivalent amount of purified enzyme can be used.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a duration determined by preliminary time-course experiments to reach equilibrium (typically 30 minutes to several hours). Monitor the reaction progress by taking aliquots at different time points and analyzing the conversion of D-galactose to D-tagatose by HPLC.
-
-
Reaction Termination:
-
Terminate the enzymatic reaction by heat inactivation, for example, by placing the reaction vessel in a boiling water bath for 10 minutes.
-
Cool the mixture to room temperature and centrifuge to remove any precipitated protein.
-
-
Purification of D-tagatose-5-¹³C:
-
Ion-Exchange Chromatography: To remove the enzyme and other charged molecules, pass the supernatant through an ion-exchange column.
-
HPLC Purification: Further purify the D-tagatose-5-¹³C from the unreacted D-galactose-5-¹³C using a preparative HPLC system equipped with a carbohydrate analysis column. The mobile phase is typically deionized water at a flow rate and temperature optimized for the specific column (e.g., 0.6 mL/min and 85°C for an Aminex HPX-87C column).
-
Collect the fractions containing D-tagatose-5-¹³C based on the retention time of a D-tagatose standard.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Analysis and Characterization:
-
Quantification: Determine the concentration and purity of the final product using analytical HPLC with a refractive index detector.
-
Structural Verification: Confirm the identity and the position of the ¹³C label in the D-tagatose molecule using ¹H and ¹³C NMR spectroscopy.
-
Isotopic Enrichment: Determine the isotopic enrichment of the final product using mass spectrometry (GC-MS or LC-MS).
-
Data Presentation
The following table summarizes typical quantitative data for the enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase from various sources. These values can serve as a baseline for optimizing the synthesis of D-tagatose-5-¹³C.
| Enzyme Source | Substrate Concentration (g/L) | Temperature (°C) | pH | Cofactor (mM) | Conversion Yield (%) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | 100 | 50 | 8.0 | 1 mM Mn²⁺ | 33.5 | 67 | |
| Bifidobacterium adolescentis | 100 (mM) | 55 | 6.5 | 6 mM Mn²⁺ | 56.7 | - | |
| Lactobacillus reuteri | 500 (mM) | 65 | 6.0 | 1 mM Co²⁺, 0.5 mM Mn²⁺ | ~40 | - | |
| Arthrobacter sp. 22c | - | 50 | 8.0 | None | 30 | - | |
| Thermoanaerobacterium brockii | 300 | 65 | - | - | 42 | - |
Visualization
The following diagram illustrates the experimental workflow for the enzymatic synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one.
Caption: Workflow for the enzymatic synthesis of D-tagatose-5-¹³C.
References
Application Note: Metabolic Flux Analysis Using (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3][4][5] A crucial aspect of MFA is the use of stable isotope-labeled substrates, or tracers, to track the flow of atoms through metabolic pathways. This application note details the experimental design and protocols for conducting metabolic flux analysis using a specific isotopically labeled sugar, (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one, which is the C5-labeled isomer of D-fructose.
Fructose, a key dietary monosaccharide, is readily metabolized by many cell types and enters central carbon metabolism, making its labeled form an excellent tracer for probing pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific labeling at the C5 position of fructose allows for the deconvolution of specific pathway activities based on the resulting labeling patterns in downstream metabolites.
This document is intended for researchers, scientists, and drug development professionals interested in applying 13C-MFA to understand cellular metabolism in various contexts, including disease research and bioprocess optimization.
Principle of the Method
The core principle of 13C-Metabolic Flux Analysis (13C-MFA) involves introducing a 13C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes in the metabolites, known as mass isotopomer distributions (MIDs), is then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These experimentally determined MIDs are then computationally analyzed by fitting them to a metabolic model of the cell. This process allows for the estimation of intracellular metabolic fluxes that best explain the observed labeling patterns.
The choice of the isotopic tracer is critical for the precision and accuracy of the flux estimations. The use of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one ([5-13C]fructose) provides a unique labeling pattern that can offer high resolution for specific pathways. For instance, in glycolysis, fructose is phosphorylated and cleaved into two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The 13C label from the C5 position of fructose will be transferred to the C2 position of these triose phosphates. Subsequent metabolic transformations will further distribute this label, providing constraints for the determination of fluxes through connected pathways.
Materials and Reagents
-
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one ([5-13C]fructose)
-
Cell culture medium (appropriate for the cell line of interest, e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol, pre-chilled to -80°C)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Internal standards for mass spectrometry
-
Reagents for derivatization (if using GC-MS)
-
LC-MS or GC-MS grade solvents
Experimental Workflow
The experimental workflow for a 13C-MFA study consists of several key stages, from initial experimental design to final data analysis. A generalized workflow is depicted below.
Caption: A generalized experimental workflow for 13C-Metabolic Flux Analysis.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will allow them to reach the desired confluency for the experiment.
-
Steady-State Culture: Culture the cells in their standard growth medium until they reach a metabolic and isotopic steady state. This typically requires several passages in the defined medium.
-
Tracer Introduction: On the day of the experiment, aspirate the standard medium and replace it with a medium containing (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one as the primary carbon source. The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Isotopic Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways being studied.
Protocol 2: Metabolite Extraction
-
Quenching: To rapidly halt metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS. Then, add a pre-chilled quenching solution (e.g., -80°C 60% methanol).
-
Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Add a pre-chilled extraction solvent (e.g., -80°C 80% methanol) and vortex thoroughly.
-
Protein Precipitation: Incubate the samples on ice or at -20°C to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C to pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: The extracted metabolites may require further preparation, such as derivatization for GC-MS analysis, or may be directly analyzed by LC-MS.
-
Instrumentation: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to either a gas chromatograph (GC) or a liquid chromatograph (LC).
-
Data Acquisition: Acquire the data in full scan mode to capture the mass isotopomer distributions of the target metabolites.
-
Data Processing: Process the raw data to identify and quantify the different mass isotopomers for each metabolite of interest. This involves peak integration and correction for the natural abundance of stable isotopes.
Data Presentation and Analysis
The quantitative data from a 13C-MFA experiment consists of the mass isotopomer distributions (MIDs) of key metabolites. These are typically presented in a tabular format. The MIDs are then used as input for computational flux analysis software.
Example Quantitative Data
The following table shows a hypothetical set of MIDs for key metabolites from cells cultured with [5-13C]fructose. The values represent the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.).
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Fructose-6-phosphate | 0.05 | 0.90 | 0.03 | 0.01 | 0.00 | 0.01 | 0.00 |
| Glyceraldehyde-3-phosphate | 0.10 | 0.85 | 0.04 | 0.01 | - | - | - |
| Pyruvate | 0.15 | 0.80 | 0.04 | 0.01 | - | - | - |
| Lactate | 0.18 | 0.78 | 0.03 | 0.01 | - | - | - |
| Citrate | 0.20 | 0.15 | 0.50 | 0.10 | 0.04 | 0.01 | 0.00 |
| α-Ketoglutarate | 0.25 | 0.20 | 0.45 | 0.08 | 0.02 | 0.00 | - |
| Malate | 0.30 | 0.25 | 0.35 | 0.08 | 0.02 | - | - |
| Aspartate | 0.32 | 0.28 | 0.30 | 0.08 | 0.02 | - | - |
Signaling Pathways and Logical Relationships
The metabolism of [5-13C]fructose will result in the propagation of the 13C label through central carbon metabolism. The following diagram illustrates the key pathways involved and the expected labeling patterns.
Caption: Metabolic fate of [5-13C]fructose in central carbon metabolism.
Conclusion
The use of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one as a tracer in 13C-MFA studies provides a robust method for dissecting the complexities of central carbon metabolism. The detailed protocols and experimental design considerations outlined in this application note serve as a comprehensive guide for researchers aiming to implement this powerful technique. The resulting flux maps can provide invaluable insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for detecting (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
An overview of the primary analytical techniques for the detection and quantification of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one , an isotopically labeled form of D-fructose, is provided in these application notes. This compound is crucial as a tracer in metabolic flux analysis and as an internal standard for quantitative studies in biological matrices.
The principal methods detailed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages for the analysis of this polar, isotopically labeled monosaccharide.
Application Note 1: Quantification by LC-MS/MS
Introduction Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 5-¹³C-D-fructose in complex biological samples such as plasma, urine, and cell extracts. The technique requires minimal sample preparation, avoiding the need for chemical derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating highly polar compounds like fructose.[1] When used as an internal standard, the mass shift due to the ¹³C label allows for precise quantification of its unlabeled counterpart through the stable isotope dilution method.
Principle Samples are first processed to remove proteins and other interfering substances. The clarified extract is then injected into a HILIC column where 5-¹³C-D-fructose is separated from other metabolites. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The mass transition from the precursor ion (e.g., [M-H]⁻) to a specific product ion is monitored for both the labeled standard and the unlabeled analyte, ensuring high specificity and accuracy.
Application Note 2: Analysis by GC-MS
Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust technique for metabolic analysis, including the detection of ¹³C-labeled sugars. Due to the low volatility of sugars, a chemical derivatization step is mandatory to convert them into thermally stable and volatile compounds suitable for GC analysis. Common methods include oximation followed by silylation or acetylation, which yields derivatives with excellent chromatographic properties.
Principle Following extraction from the sample matrix, the dried extract containing 5-¹³C-D-fructose is subjected to a two-step derivatization. The resulting derivative is injected into the GC, where it is separated from other components on a capillary column. Upon elution, the compound enters the mass spectrometer, is ionized (typically by Electron Impact, EI), and fragments in a predictable manner. The mass spectrum and the specific fragmentation pattern, which includes the ¹³C label, allow for positive identification and quantification. Selected Ion Monitoring (SIM) of characteristic fragments can be used to enhance sensitivity.
Application Note 3: Metabolic Tracing by ¹³C NMR
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information and is uniquely suited for tracing metabolic pathways using stable isotopes like ¹³C. By administering 5-¹³C-D-fructose to a biological system (e.g., cell culture or perfused organ), the ¹³C label is incorporated into downstream metabolites. ¹³C NMR can then be used to identify these metabolites and determine the specific position of the ¹³C label within their structures.
Principle This method tracks the metabolic fate of the ¹³C atom from fructose as it is processed through various biochemical pathways (e.g., glycolysis, gluconeogenesis). Analysis of the resulting ¹³C isotopomer populations in key metabolites like glucose, lactate, or glycogen provides a quantitative measure of the activity of different metabolic routes. This approach, known as Metabolic Flux Analysis (MFA), is invaluable for understanding cellular metabolism in normal and disease states.
Quantitative Data Summary
The performance of LC-MS/MS and GC-MS methods for fructose quantification is summarized below. Data is compiled from various validated methods reported in the literature.
| Parameter | LC-MS/MS Method | GC-MS Method | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | |
| Limit of Detection (LOD) | 0.1 - 50 mg/L | 0.3 µM (in serum) | |
| Limit of Quantification (LOQ) | 0.159–0.704 mg/L | 15 µM (in serum) | |
| Precision (%RSD) | 0.3 - 5.1% (Intra- & Inter-day) | < 5% | |
| Accuracy / Recovery (%) | ~98% | 99.12 ± 3.88% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification in Human Plasma
This protocol is adapted from validated methods for quantifying fructose in biological fluids.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-D-Fructose at 1 µg/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions (HILIC)
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% Ammonium Hydroxide.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 85% B, hold for 1 min; ramp to 50% B over 5 min; hold for 1 min; return to 85% B and re-equilibrate for 3 min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
D-Fructose (unlabeled): 179.1 -> 89.1
-
5-¹³C-D-Fructose: 180.1 -> 90.1
-
¹³C₆-D-Fructose (Internal Std): 185.1 -> 92.1
-
-
Protocol 2: GC-MS Analysis after Derivatization
This protocol is based on established methods for the GC-MS analysis of sugars in clinical samples.
-
Sample Preparation and Derivatization
-
To 100 µL of sample (e.g., cell extract supernatant), add the internal standard (5-¹³C-D-Fructose).
-
Lyophilize the sample to complete dryness.
-
Oximation: Add 50 µL of methoxylamine hydrochloride in pyridine (20 mg/mL). Incubate at 70°C for 60 minutes.
-
Acetylation: Add 50 µL of acetic anhydride. Incubate at 45°C for 60 minutes.
-
Evaporate the reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
-
Chromatographic Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Hold at 180°C for 2 min; ramp to 250°C at 10°C/min; hold for 5 min.
-
Injection Mode: Splitless (1 µL).
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): Monitor unique, characteristic fragment ions for the derivatized fructose and its ¹³C-labeled isotopologue. For the methyloxime peracetate derivative of fructose, a characteristic C1-C3 fragment is observed at m/z 203 for the unlabeled compound. The corresponding fragment for 5-¹³C-D-Fructose would be m/z 204.
-
Visualizations
Caption: Workflow for LC-MS/MS quantification.
Caption: Workflow for GC-MS analysis.
Caption: Principle of stable isotope tracing.
References
Commercial Suppliers and Applications of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one and its Isotopologues
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one , a ¹³C isotopologue of D-fructose, and other positionally labeled fructose molecules are invaluable tools for researchers, scientists, and drug development professionals. These stable isotope-labeled compounds serve as powerful tracers in metabolic research, allowing for the precise tracking of fructose metabolism and its downstream effects in various biological systems. This document provides a comprehensive overview of commercial suppliers, detailed application notes, and experimental protocols for the use of ¹³C-labeled fructose.
Commercial Availability
Several reputable commercial suppliers offer a range of ¹³C-labeled D-fructose isotopologues. The specific compound requested, with a ¹³C label at the C5 position, is a specialized product. However, researchers can readily source uniformly labeled fructose ([U-¹³C₆]-D-fructose) and fructose labeled at other specific carbon positions. The choice of isotopologue depends on the specific metabolic pathway being investigated.
Table 1: Commercial Suppliers of ¹³C-Labeled D-Fructose
| Supplier | Product Name | Catalog Number (Example) | Purity | Applications |
| Cambridge Isotope Laboratories, Inc. | D-Fructose (U-¹³C₆, 99%) | CLM-1553 | 99 atom % ¹³C, 98% Chemical Purity | Biomolecular NMR, Metabolism, Metabolomics[1] |
| D-Fructose (2-¹³C, 99%) | CLM-1527 | 99 atom % ¹³C, 98% Chemical Purity | Biomolecular NMR, Metabolism[2] | |
| D-Fructose-1,6-bisphosphate, sodium salt hydrate (U-¹³C₆, 98%) | CLM-8962 | 98 atom % ¹³C, 98% Chemical Purity | Biomolecular NMR, Clinical MS, Metabolism, Metabolomics[3] | |
| Sigma-Aldrich (Merck) | D-Fructose-1-¹³C | 389374 | 99 atom % ¹³C | Metabolic research |
| Omicron Biochemicals, Inc. | D-[6-¹³C]fructose 1,6-bisphosphate (sodium salt) | FBP-007 | High Purity | Metabolic research[4] |
Application Notes
¹³C-labeled fructose is primarily utilized in tracer studies to elucidate the metabolic fate of fructose in various biological contexts, from cell cultures to whole organisms. These studies are critical for understanding the role of fructose in health and disease, particularly in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Key Applications:
-
Metabolic Flux Analysis: Tracing the incorporation of ¹³C from labeled fructose into downstream metabolites such as glucose, lactate, fatty acids, and amino acids allows for the quantification of metabolic pathway activity.[5]
-
De Novo Lipogenesis (DNL): Fructose is a potent substrate for DNL in the liver. Using ¹³C-labeled fructose, researchers can measure the rate of new fatty acid synthesis and its contribution to triglyceride stores.
-
Gluconeogenesis: The conversion of fructose to glucose in the liver can be quantified by tracking the appearance of ¹³C in plasma glucose after administration of labeled fructose.
-
Tricarboxylic Acid (TCA) Cycle Activity: The entry of fructose-derived carbons into the TCA cycle can be monitored by measuring ¹³C enrichment in TCA cycle intermediates and related amino acids like glutamate.
-
Drug Development: Evaluating the effect of therapeutic agents on fructose metabolism and its associated metabolic pathways.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments using ¹³C-labeled fructose, based on methodologies described in the scientific literature. Researchers should adapt these protocols to their specific experimental systems and analytical platforms.
In Vitro Labeling of Adipocytes with [U-¹³C₆]-D-fructose
This protocol is adapted from a study investigating the metabolic fate of fructose in human adipocytes.
Objective: To trace the metabolism of fructose in cultured human adipocytes and quantify its contribution to de novo lipogenesis and the TCA cycle.
Materials:
-
Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes
-
Cell culture reagents (DMEM/F12, fetal bovine serum, penicillin-streptomycin, etc.)
-
Differentiation medium
-
[U-¹³C₆]-D-fructose (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled D-fructose
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Differentiation:
-
Culture SGBS preadipocytes to confluence in growth medium.
-
Induce differentiation using a standard differentiation cocktail.
-
Maintain cells in a differentiation medium containing 5 mM glucose.
-
-
Fructose Treatment and Labeling:
-
Prepare media with a range of fructose concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 7.5, 10 mM) in a base medium containing 5 mM glucose.
-
For each fructose concentration, prepare a labeling medium where 10% of the fructose is [U-¹³C₆]-D-fructose.
-
On day 8 (differentiating adipocytes) or day 16 (differentiated adipocytes) of differentiation, replace the medium with the fructose-containing media.
-
For the last 48 hours of the experiment, switch to the corresponding ¹³C-fructose labeling medium.
-
-
Metabolite Extraction:
-
After the 48-hour labeling period, wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites using a cold methanol/water/chloroform extraction procedure.
-
Collect the polar (methanol/water) and non-polar (chloroform) phases.
-
-
Analysis:
-
Analyze the polar extracts for ¹³C enrichment in metabolites such as lactate and glutamate using LC-MS/MS.
-
Analyze the non-polar extracts for ¹³C enrichment in fatty acids (e.g., palmitate) using GC-MS or LC-MS/MS after derivatization.
-
Data Presentation:
Table 2: Example of Quantitative Data from Adipocyte Labeling Study
| Metabolite | Fructose Concentration | ¹³C Enrichment (Fold Change vs. Control) |
| Intracellular [¹³C]-Palmitate | Increasing | Statistically significant increase |
| [1,2-¹³C₂]-Acetyl-CoA | Increasing | Augmented in both differentiating and differentiated adipocytes |
| [¹³C]-Glutamate | 5 mM | 7.2-fold increase compared to control |
In Vivo Human Study of Fructose Metabolism
This protocol is a generalized representation of human studies investigating the metabolic fate of ingested fructose.
Objective: To quantify the conversion of ingested ¹³C-labeled fructose into plasma glucose, lactate, and lipids, and to measure its oxidation rate.
Materials:
-
Healthy human volunteers
-
¹³C-labeled fructose (e.g., uniformly labeled)
-
Liquid mixed meal (containing protein, lipids, and with or without unlabeled glucose)
-
Breath collection bags
-
Blood collection tubes
-
Isotope Ratio Mass Spectrometer (IRMS) for breath ¹³CO₂ analysis
-
GC-MS or LC-MS/MS for analysis of ¹³C enrichment in plasma metabolites
Procedure:
-
Study Design:
-
Recruit healthy volunteers after obtaining informed consent.
-
Perform studies in a clinical research setting after an overnight fast.
-
Design different study arms, for example, a mixed meal containing ¹³C-fructose and unlabeled glucose (Fr + G) versus a meal with ¹³C-fructose but no glucose (Fr).
-
-
Experimental Protocol:
-
Collect baseline blood and breath samples.
-
Administer the liquid mixed meal containing a known amount of ¹³C-fructose.
-
Collect blood and breath samples at regular intervals (e.g., every 30 minutes) for several hours (e.g., 6 hours).
-
-
Sample Processing and Analysis:
-
Analyze breath samples for ¹³CO₂ enrichment using IRMS to determine the rate of fructose oxidation.
-
Separate plasma from blood samples.
-
Analyze plasma for ¹³C enrichment in glucose, lactate, and triglycerides (in VLDL and chylomicrons) using mass spectrometry.
-
Data Presentation:
Table 3: Example Quantitative Data from In Vivo Fructose Metabolism Study
| Parameter | Condition: Fr + G (Fructose + Glucose) | Condition: Fr (Fructose only) |
| ¹³C-Glucose Production (% of ingested ¹³C-fructose) | 19.0% ± 1.5% | 26.5% ± 1.4% |
| ¹³CO₂ Production (% of ingested ¹³C-fructose) | 32.2% ± 1.3% | 36.6% ± 1.9% |
Signaling and Metabolic Pathways
The metabolism of fructose is intricately linked to several key cellular pathways. The diagrams below illustrate these connections and a typical experimental workflow for a tracer study.
Caption: Fructose Metabolic Pathways
Caption: ¹³C-Fructose Tracer Experimental Workflow
References
- 1. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.5 [isotope.com]
- 2. D-Fructose (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1527-1 [isotope.com]
- 3. D-Fructose-1,6-bisphosphate, sodium salt hydrate (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. omicronbio.com [omicronbio.com]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmaceutical Applications of Isotopically Labeled Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isotopically labeled monosaccharides in pharmaceutical research and development. Detailed protocols for key experiments are included to facilitate the practical application of these powerful tools.
Application Note 1: Metabolic Flux Analysis in Drug Discovery using ¹³C-Labeled Glucose
Introduction
Understanding how a drug candidate alters cellular metabolism is crucial in drug discovery, particularly in areas like oncology and metabolic diseases. Isotopically labeled monosaccharides, such as [U-¹³C₆]glucose, serve as powerful tracers to map the flow of carbon through metabolic pathways.[1][2] By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify metabolic fluxes and identify drug-induced changes in cellular bioenergetics and biosynthesis.[3] This approach, known as Metabolic Flux Analysis (MFA), provides critical insights into a drug's mechanism of action and potential off-target effects.[1]
Key Applications
-
Target validation: Confirming that a drug engages its intended metabolic target.
-
Mechanism of action studies: Elucidating how a drug alters metabolic pathways to exert its therapeutic effect.[3]
-
Toxicity screening: Identifying undesirable metabolic reprogramming caused by a drug candidate.
-
Biomarker discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or patient response.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from a ¹³C-MFA experiment. The values represent the fractional contribution of glucose-derived carbon to various metabolite pools under control and drug-treated conditions.
| Metabolite | Isotope | Fractional Contribution (Control) | Fractional Contribution (Drug-Treated) | Fold Change |
| Lactate | M+3 | 0.95 ± 0.02 | 0.65 ± 0.03 | -1.46 |
| Citrate | M+2 | 0.88 ± 0.04 | 0.95 ± 0.02 | 1.08 |
| Glutamate | M+2 | 0.45 ± 0.03 | 0.25 ± 0.02 | -1.80 |
| Aspartate | M+2 | 0.50 ± 0.04 | 0.30 ± 0.03 | -1.67 |
| Ribose-5-phosphate | M+5 | 0.90 ± 0.05 | 0.92 ± 0.04 | 1.02 |
M+n denotes the isotopologue with 'n' ¹³C atoms. Data are representative and will vary based on cell type, drug, and experimental conditions.
Experimental Workflow
The following diagram illustrates the general workflow for a ¹³C-Metabolic Flux Analysis experiment.
References
use of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one in drug development
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific isotopically labeled compound (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one is not described in the scientific literature for drug development, its core structure, (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, is commonly known as D-fructose . This document provides detailed application notes and protocols on the use of D-fructose and its isomers, L-Sorbose and D-Psicose (D-Allulose), in drug development. Additionally, it explores the role of fructose as a precursor to Advanced Glycation End Products (AGEs) and the therapeutic strategies targeting their formation.
D-Fructose and its Role in Metabolic Diseases
Excessive consumption of D-fructose has been linked to a range of metabolic disorders, including obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia.[1][2][3] Unlike glucose, fructose metabolism is primarily unrestricted in the liver, leading to rapid conversion into triglycerides through de novo lipogenesis.[4] This metabolic pathway presents several targets for therapeutic intervention in metabolic diseases.
Targeting Fructose Metabolism
The primary enzyme in fructose metabolism is ketohexokinase (KHK), which phosphorylates fructose to fructose-1-phosphate.[5] Inhibition of KHK is a promising strategy to mitigate the adverse effects of fructose.
Table 1: Preclinical Data on KHK Inhibitors
| Compound | Target | Model | Key Findings | Reference |
| PF-06835919 | KHK-A/C | Rat model of high-fructose diet | Reversed hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis. | |
| Compound 14 | KHK | Rat model | Potent KHK inhibition in vivo with high liver distribution. |
Experimental Protocol: In Vitro KHK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human ketohexokinase.
Materials:
-
Recombinant human KHK-C
-
D-Fructose
-
Adenosine triphosphate (ATP)
-
Coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase)
-
NADH
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
Test compound
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 20 µL of a solution containing KHK-C and the coupled enzyme system in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a solution containing D-fructose, ATP, and NADH in assay buffer.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 30°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Therapeutic Potential of Fructose Isomers
L-Sorbose: An Anti-Cancer Agent
L-Sorbose, a rare sugar and an epimer of D-fructose, has demonstrated anti-cancer properties. It is taken up by cancer cells via the GLUT5 transporter and phosphorylated by KHK to L-sorbose-1-phosphate. This metabolite inhibits hexokinase, leading to impaired glycolysis, increased reactive oxygen species (ROS) production, and ultimately apoptosis.
Table 2: Anti-Cancer Activity of L-Sorbose
| Cell Line | Assay | Effect | Concentration | Reference |
| Huh7, HepG2 | Cell Viability (CCK-8) | Decreased viability | 25 mM | |
| Huh7 Xenograft | In vivo tumor growth | Significant tumor growth inhibition | Oral administration |
D-Psicose (D-Allulose): A Metabolic Regulator
D-Psicose, another rare sugar epimer of D-fructose, is minimally metabolized and has shown beneficial effects on metabolic health. It can inhibit intestinal α-glucosidases, suppress postprandial hyperglycemia, and regulate lipid metabolism.
Table 3: Metabolic Effects of D-Psicose
| Model | Intervention | Key Findings | Reference |
| Sprague-Dawley Rats | 3% D-psicose in diet for 4 weeks | Lowered serum insulin and leptin; decreased lipogenesis and increased fatty acid oxidation. | |
| Wistar Rats | 5% D-psicose diet for 4 weeks | Minimized fat accumulation; improved blood lipid profile. | |
| Human Clinical Trial | D-psicose with sucrose beverage | Improved glucose tolerance and insulin levels. |
Advanced Glycation End Products (AGEs) in Drug Development
Fructose, as a reducing sugar, can react non-enzymatically with proteins, lipids, and nucleic acids to form Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Therapeutic strategies focus on inhibiting AGE formation or breaking existing AGE cross-links.
AGE Inhibitors and Breakers
Several compounds have been investigated for their ability to inhibit AGE formation (e.g., aminoguanidine) or break established AGE cross-links (e.g., alagebrium/ALT-711).
Table 4: Clinical and Preclinical Data on AGE Inhibitors and Breakers
| Compound | Class | Stage of Development | Key Findings | Reference |
| Aminoguanidine | AGE Inhibitor | Clinical Trials | Showed some efficacy but development halted due to side effects. | |
| Alagebrium (ALT-711) | AGE Breaker | Phase 2 Clinical Trials | Improved arterial compliance in elderly patients. | |
| TRC4186 | AGE Breaker | Phase 1 Clinical Trials | Safe and well-tolerated in healthy subjects. |
Signaling Pathway of AGE-RAGE Interaction
Conclusion
While the initially specified isotopically labeled D-fructose derivative lacks specific data in drug development, the broader family of ketohexoses, including D-fructose, L-Sorbose, and D-Psicose, presents a rich area for therapeutic exploration. Targeting D-fructose metabolism holds promise for metabolic diseases. L-Sorbose shows potential as an anti-cancer agent, and D-Psicose offers benefits as a functional food ingredient and metabolic regulator. Furthermore, understanding the role of fructose in AGE formation opens avenues for developing therapies to combat diabetic complications and age-related diseases. The protocols and data presented here provide a foundation for researchers to investigate the therapeutic potential of these versatile monosaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Fructose metabolism and its roles in metabolic diseases, inflammatory diseases, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 5. Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Fructose)
Welcome to the technical support center for the synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their D-Fructose synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing D-Fructose?
A1: The main industrial production of D-fructose is achieved through the enzymatic isomerization of D-glucose, which is derived from starch.[1] Other methods include chemical synthesis from glucose and microbial fermentation.[2]
Q2: Why is the yield of D-Fructose often limited in isomerization reactions?
A2: The isomerization of D-glucose to D-fructose is a reversible reaction that reaches a thermodynamic equilibrium.[3] Under standard conditions, this equilibrium limits the conversion of glucose to fructose, resulting in a mixture of both sugars and consequently, a lower yield of the desired product.[4][5]
Q3: What are common side products in the synthesis of D-Fructose?
A3: In the synthesis of ketoses like D-fructose from aldoses, unwanted side reactions can occur, especially under alkaline conditions, leading to the formation of various sugar degradation products. In the case of glucose isomerization, mannose can also be formed as a byproduct.
Q4: How can I purify D-Fructose from the reaction mixture?
A4: Common purification methods include chromatographic techniques, such as simulated moving bed (SMB) chromatography, which is widely used in industrial processes. Other methods include crystallization, and reactive extraction using organoboronates to selectively separate fructose from glucose.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of D-Fructose and provides potential solutions.
Problem 1: Low Yield of D-Fructose
| Possible Cause | Suggested Solution |
| Thermodynamic Equilibrium | The isomerization reaction from D-glucose to D-fructose is equilibrium-limited. To shift the equilibrium towards fructose formation, consider adding a complexing agent like borate or germanate, which selectively complexes with fructose, effectively removing it from the equilibrium and driving the reaction forward. Another approach is to use a biphasic system to continuously extract the formed fructose. |
| Suboptimal Reaction Conditions | The efficiency of both enzymatic and chemical synthesis is highly dependent on reaction parameters. |
| Temperature | Optimize the reaction temperature. For enzymatic reactions, operating at the optimal temperature for the specific glucose isomerase is crucial. For chemical synthesis, higher temperatures can increase the reaction rate but may also lead to degradation. A systematic study of the temperature profile is recommended. |
| pH | The pH of the reaction medium significantly impacts enzyme activity and the stability of sugars. Maintain the optimal pH for the chosen catalyst. For enzymatic isomerization, a pH around 7-8 is common. For chemical methods, the pH needs to be carefully controlled to avoid unwanted side reactions. |
| Catalyst Concentration | Insufficient catalyst concentration can lead to slow reaction rates and incomplete conversion. Conversely, an excessively high concentration may not be cost-effective and could complicate purification. Titrate the catalyst concentration to find the optimal loading. |
| Enzyme Inactivation | In enzymatic synthesis, the glucose isomerase can be inactivated over time. Ensure the enzyme is stored and handled correctly. Consider using immobilized enzymes to improve stability and reusability. |
| Product Inhibition | High concentrations of fructose can sometimes inhibit the activity of glucose isomerase. If feasible, consider in-situ product removal to maintain a high reaction rate. |
Problem 2: Formation of Undesired Byproducts
| Possible Cause | Suggested Solution |
| Non-specific Reactions | Under harsh reaction conditions (e.g., high temperature, extreme pH), side reactions such as epimerization (formation of mannose) and degradation of sugars can occur. |
| Reaction Conditions | Employ milder reaction conditions. Optimize temperature and pH to favor the desired isomerization reaction over side reactions. |
| Catalyst Selectivity | Use a highly selective catalyst. For enzymatic synthesis, choose a glucose isomerase with high specificity for glucose-to-fructose conversion. For chemical synthesis, explore different catalysts to minimize byproduct formation. |
| Contamination of Starting Materials | Impurities in the D-glucose starting material can lead to the formation of unexpected byproducts. |
| Purity of Reactants | Use high-purity D-glucose. Analyze the starting material for any potential contaminants before starting the synthesis. |
Problem 3: Difficulty in Purifying D-Fructose
| Possible Cause | Suggested Solution |
| Similar Physical Properties of Sugars | D-Fructose and D-glucose have very similar physical properties, making their separation by simple crystallization challenging. |
| Chromatography | Employ advanced chromatographic techniques like simulated moving bed (SMB) chromatography for efficient separation on a larger scale. For laboratory scale, column chromatography with appropriate stationary and mobile phases can be effective. |
| Selective Complexation/Extraction | Utilize the differential complexation of fructose with boronic acids. This allows for the selective extraction of fructose into an organic phase, leaving glucose in the aqueous phase. |
| Presence of Multiple Isomers in Solution | Fructose can exist in different isomeric forms (pyranose and furanose rings, as well as α and β anomers) in solution, which can complicate purification. |
| Controlled Crystallization | Optimize crystallization conditions (solvent, temperature, seeding) to selectively crystallize the desired isomer. |
Data Presentation
Table 1: Comparison of D-Fructose Yield under Different Isomerization Conditions
| Catalyst System | Starting Material | Temperature (°C) | Reaction Time (h) | Fructose Yield (%) | Reference |
| Glucose Isomerase | D-Glucose | 60 | 24 | ~42 | |
| Calcium Chloride and Triethylamine | D-Glucose | 100 | 2 | 78 | |
| Organogermanium Compounds (alkaline) | D-Glucose | 60 | 0.5 - 0.67 | >70 | |
| Spermine | D-Glucose | 100 | 0.25 | 30 | |
| Scandium(III) triflate and Choline Chloride | D-Fructose | 150 | 1 | 99 (HMF from Fructose) | |
| Mimic Glucose Isomerase (biphasic catalyst) | D-Glucose | 90 | 2 | 32.4 |
Experimental Protocols
Protocol 1: Enzymatic Isomerization of D-Glucose to D-Fructose
This protocol provides a general procedure for the enzymatic conversion of D-glucose to D-fructose using glucose isomerase.
Materials:
-
D-Glucose
-
Immobilized Glucose Isomerase
-
Magnesium sulfate (MgSO₄) solution (cofactor)
-
Phosphate buffer (pH 7.5)
-
Deionized water
-
Reaction vessel with temperature and pH control
-
HPLC system for analysis
Procedure:
-
Prepare the Substrate Solution: Dissolve a known concentration of D-glucose in the phosphate buffer. The concentration can be optimized based on the specific enzyme characteristics.
-
Add Cofactor: Add the magnesium sulfate solution to the substrate solution. Mg²⁺ is a common cofactor for glucose isomerase.
-
Set Reaction Conditions: Place the solution in the reaction vessel and adjust the temperature to the optimal value for the immobilized glucose isomerase (typically around 60-65°C). Ensure the pH is maintained at 7.5.
-
Add Enzyme: Introduce the immobilized glucose isomerase to the reaction mixture. The amount of enzyme will depend on the desired reaction rate.
-
Monitor the Reaction: Periodically take samples from the reaction mixture and analyze the concentrations of D-glucose and D-fructose using an HPLC system.
-
Stop the Reaction: Once the reaction has reached equilibrium (typically after several hours), stop the reaction by separating the immobilized enzyme from the solution (e.g., by filtration).
-
Purification: The resulting mixture of glucose and fructose can be purified using chromatographic methods to isolate the D-fructose.
Visualizations
Caption: A simplified workflow for the synthesis and purification of D-Fructose.
References
- 1. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient production and purification of fructose via glucose isomerization by calcium chloride and triethylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20150353978A1 - Method for producing fructose - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purifying (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
Introduction
Welcome to the technical support center for the purification of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, an isotopically labeled form of D-fructose. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The information provided is based on established methods for fructose purification, which are directly applicable to its isotopically labeled counterpart.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying ¹³C-labeled D-fructose?
A1: The most common impurities depend on the source of your material. If it's from a synthetic preparation, you might have unreacted starting materials, reagents, and side-products. If it is derived from a biological source that has been fed a ¹³C-labeled precursor, the primary impurities will likely be other closely related sugars, such as glucose and sucrose, as well as oligosaccharides[1][2]. Degradation products like 5-hydroxymethyl-2-furfural (HMF) can also form, especially at high temperatures and low pH[1].
Q2: I am having trouble separating my ¹³C-labeled D-fructose from glucose. What methods are most effective?
A2: Separating fructose and glucose is a well-known challenge due to their similar chemical and physical properties[3][4]. The most effective and widely used industrial method is chromatographic separation, particularly using a strong acid cation exchange resin in the calcium (Ca²⁺) form. Fructose forms a stronger complex with the calcium ions on the resin compared to glucose, causing it to move more slowly through the column and allowing for separation. This technique is often referred to as ligand exchange chromatography.
Q3: My ¹³C-labeled D-fructose seems to be degrading during purification. How can I prevent this?
A3: Fructose is a heat-sensitive substance and can degrade, especially at elevated temperatures and under acidic or strongly alkaline conditions. To minimize degradation, it is crucial to maintain a neutral pH and use the lowest effective temperatures during your purification process. High pH in combination with high temperatures can lead to the formation of by-products. One common degradation product, HMF, is formed by the acid-catalyzed dehydration of fructose.
Q4: I am struggling with the crystallization of my purified ¹³C-labeled D-fructose. Any suggestions?
A4: Fructose has a high solubility in water, which makes crystallization from aqueous solutions challenging, often resulting in low yields and long crystallization times. To improve crystallization, a common technique is to use an alcoholic crystallization method. Adding a primary alcohol like ethanol to the concentrated fructose solution can increase supersaturation and lower the viscosity, leading to higher yields and shorter crystallization times. The use of seed crystals is also highly recommended to initiate crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | Incomplete separation from other sugars (e.g., glucose, sucrose). Co-elution during chromatography. | Optimize your chromatographic separation. For cation exchange chromatography, adjust the flow rate, temperature, and column length. A lower flow rate and higher temperature (e.g., 70°C) can improve separation. Consider using a simulated moving bed (SMB) system for continuous and more efficient separation. |
| Low Yield | Degradation of fructose during purification. Difficulty in crystallization due to high solubility. | Maintain neutral pH and lower temperatures throughout the process to prevent degradation. For crystallization, use an ethanol-water mixture as the solvent to decrease solubility and viscosity. Employing seed crystals can also significantly improve yield. |
| Product Discoloration | Formation of colored by-products, such as HMF, due to heat and/or acidic conditions. Presence of metal ion contaminants (e.g., iron) that can catalyze degradation. | Avoid high temperatures and acidic pH. Ensure all glassware and reagents are free from metal contaminants. Activated carbon treatment can be used to remove colored impurities. |
| Inconsistent Results | Variability in chromatographic separation parameters. Inconsistent crystallization conditions. | Standardize your protocols. For chromatography, ensure consistent packing of the column, stable flow rates, and precise temperature control. For crystallization, carefully control the level of supersaturation, temperature, and seeding process. |
Experimental Protocols
Protocol 1: Chromatographic Separation of ¹³C-labeled D-Fructose from Glucose
This protocol describes the separation of fructose from glucose using a strong acid cation exchange resin in the calcium form.
Materials:
-
Chromatography column
-
Strong acid cation exchange resin (e.g., Dowex or AmberLite™ CR99 in Ca²⁺ form)
-
Deionized water (eluent)
-
Refractive index (RI) detector or polarimeter for fraction analysis
-
Fraction collector
Methodology:
-
Column Packing: Pack the chromatography column with the Ca²⁺ form cation exchange resin. Ensure the column is packed uniformly to prevent channeling.
-
Equilibration: Equilibrate the column by pumping deionized water through it at a constant flow rate and temperature (e.g., 60-70°C).
-
Sample Loading: Dissolve the crude ¹³C-labeled D-fructose mixture (containing glucose as an impurity) in deionized water to a concentration of 20-40% by weight. Apply the sample solution to the top of the column.
-
Elution: Elute the sugars with deionized water at a constant flow rate (e.g., 0.025 bed volume/min) and temperature.
-
Fraction Collection: Collect fractions and analyze them for fructose and glucose content using an RI detector or polarimeter. Glucose will elute first, followed by the more strongly retained fructose.
-
Pooling and Concentration: Pool the fructose-rich fractions and concentrate them under reduced pressure at a low temperature to avoid degradation.
Protocol 2: Crystallization of ¹³C-labeled D-Fructose from an Aqueous Ethanol Solution
This protocol is for the crystallization of purified ¹³C-labeled D-fructose.
Materials:
-
Purified ¹³C-labeled D-fructose syrup (concentrated)
-
Ethanol (95% or absolute)
-
Anhydrous ¹³C-labeled D-fructose seed crystals
-
Crystallization vessel with temperature control and stirrer
-
Vacuum evaporation system
Methodology:
-
Syrup Preparation: Concentrate the purified ¹³C-labeled D-fructose solution to a high dry solids content (e.g., 90-95%).
-
Solvent Addition: Add ethanol to the concentrated syrup to create a supersaturated solution. The amount of ethanol will depend on the water content of the syrup.
-
Seeding: Add anhydrous ¹³C-labeled D-fructose seed crystals to the supersaturated solution to initiate crystallization.
-
Crystal Growth: Maintain the solution at a constant temperature (e.g., 50-75°C) under reduced pressure to facilitate the azeotropic removal of the ethanol-water mixture, which promotes crystal growth. Gentle stirring is recommended.
-
Crystal Recovery: Recover the crystals by filtration or centrifugation.
-
Washing and Drying: Wash the crystals with cold ethanol and dry them under vacuum at a low temperature.
Visualizations
Caption: Experimental workflow for the purification and crystallization of ¹³C-labeled D-fructose.
Caption: Troubleshooting logic for addressing low purity in fructose purification.
References
- 1. dupont.com [dupont.com]
- 2. New Trends and Technological Challenges in the Industrial Production and Purification of Fructo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient production and purification of fructose via glucose isomerization by calcium chloride and triethylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US7942972B2 - Method for separating fructose and glucose - Google Patents [patents.google.com]
Technical Support Center: Optimizing NMR Parameters for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers optimizing NMR experiments for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one. This polyhydroxylated ketone, a carbohydrate analog, presents unique challenges due to its multiple hydroxyl groups and a specific ¹³C label.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for my compound?
A1: The choice of solvent is critical, especially due to the five hydroxyl groups.
-
For observing hydroxyl protons (-OH): Use a hydrogen-bond accepting aprotic solvent like DMSO-d₆. This will slow down the proton exchange rate, resulting in sharper -OH signals that can be coupled to adjacent protons.[1][2]
-
For simplifying the proton spectrum: Use a protic solvent like D₂O or MeOD. These solvents will exchange the hydroxyl protons with deuterium, effectively removing them from the ¹H spectrum and eliminating their couplings.[1][2]
-
For general-purpose analysis: Deuterated chloroform (CDCl₃) can be used, but hydroxyl signals are often broad and may be difficult to interpret due to intermediate exchange rates.[1]
Q2: Why can't I see my hydroxyl (-OH) proton signals in the ¹H NMR spectrum?
A2: This is a common issue with polyhydroxylated compounds. The protons on hydroxyl groups are "exchangeable" and can be affected by several factors:
-
Solvent Exchange: If you are using a protic solvent like D₂O or methanol-d₄, the -OH protons will exchange with the solvent's deuterium atoms, causing the signal to disappear from the spectrum.
-
Rapid Exchange: In aprotic solvents like CDCl₃, trace amounts of water can catalyze proton exchange, causing the -OH signals to become very broad, sometimes indistinguishable from the baseline.
-
Solution: To observe these protons, use a dry, aprotic solvent like DMSO-d₆ and ensure your glassware and sample are anhydrous. Lowering the sample temperature can also help to slow the exchange rate and sharpen the signals.
Q3: The signal for the C5 carbon is extremely intense compared to the others. Is this normal?
A3: Yes, this is expected. Your molecule is isotopically labeled with ¹³C at the C5 position. While the natural abundance of ¹³C is only about 1.1%, your compound has nearly 100% ¹³C at this specific site. This results in a significantly enhanced signal for C5, while the other carbons will exhibit signals based on their natural abundance.
Q4: How do I obtain a quantitative ¹³C NMR spectrum?
A4: Standard ¹³C NMR spectra are generally not quantitative due to long and variable spin-lattice relaxation times (T₁) and the Nuclear Overhauser Effect (NOE). To acquire a quantitative spectrum, especially for comparing the labeled C5 to other carbons, you must:
-
Suppress the NOE: Use inverse-gated decoupling, where the proton decoupler is on only during signal acquisition.
-
Ensure full relaxation: Set the relaxation delay (D1) to be at least 5 times the longest T₁ value for the carbons of interest. T₁ values for non-protonated carbons, like the C2 ketone, can be very long.
-
Use a relaxation agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the T₁ values of all carbons, allowing for a much shorter relaxation delay and faster acquisition of quantitative data.
Q5: Which 2D NMR experiment is best for confirming the stereochemistry of this molecule?
A5: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is essential for determining stereochemistry. These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. By analyzing the through-space correlations (cross-peaks), you can deduce the relative orientation of protons on the stereocenters (C3, C4, and C5) and confirm the 3S, 4R, 5R configuration.
Troubleshooting Guide
Issue 1: Proton signals are broad and poorly resolved.
-
Question: My ¹H NMR spectrum shows broad peaks instead of sharp multiplets, making it difficult to analyze coupling constants. What's wrong?
-
Answer:
-
Check Magnetic Field Homogeneity: The most common cause is poor shimming. Re-shim the spectrometer on your sample.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Try diluting your sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean.
-
Chemical Exchange: As mentioned for -OH protons, exchange phenomena can broaden signals. This may also affect protons adjacent to the hydroxyl groups. Consider changing the solvent or lowering the temperature.
-
Issue 2: Unexpected splitting patterns are observed in the ¹H spectrum.
-
Question: I see extra splitting on the proton attached to C5 (H5) and the protons on C4 and C6. Why?
-
Answer: This is a direct result of the ¹³C label at the C5 position. The ¹³C nucleus has a spin of ½, just like a proton. Therefore, it will couple to nearby protons, creating additional splitting (heteronuclear J-coupling). You will observe:
-
¹J(C5,H5): A large, one-bond coupling constant (typically 120-160 Hz) splitting the H5 signal into a doublet.
-
²J(C5,H4) and ²J(C5,H6): Smaller, two-bond couplings that will further split the signals of H4 and the two H6 protons. These couplings can be useful for confirming assignments but can also complicate the spectrum. A ¹³C-decoupled proton spectrum can be run to remove this splitting if desired.
-
Issue 3: Low signal-to-noise (S/N) for unlabeled carbons in the ¹³C spectrum.
-
Question: The ¹³C spectrum shows a great signal for C5, but the other five carbon signals are very weak, especially the C2 ketone. How can I improve this?
-
Answer: The low natural abundance of ¹³C makes its signals inherently weak. The quaternary ketone carbon (C2) is often the weakest because it has no attached protons and thus receives no signal enhancement from the NOE, and it often has a very long relaxation time.
-
Increase Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the acquisition time (e.g., from 1 hour to 4 hours) will increase S/N by a factor of two.
-
Optimize Acquisition Parameters: Ensure you are using an appropriate pulse angle (e.g., 30-45°) and a sufficient relaxation delay (D1).
-
Use a Cryoprobe: If available, a cryogenically cooled probe can boost the S/N ratio significantly.
-
Use Sensitivity-Enhanced Experiments: For protonated carbons, 2D experiments like HSQC can be more sensitive than a standard 1D ¹³C experiment for detecting the carbons. For the quaternary C2, a long-range heteronuclear experiment like HMBC might be necessary.
-
Experimental Protocols & Data
Data Presentation: Recommended NMR Parameters
The following tables summarize recommended starting parameters for various NMR experiments. These may need to be optimized further based on your specific instrument and sample concentration.
Table 1: Recommended Solvents for NMR Analysis
| Solvent | Abbreviation | Key Characteristics |
|---|---|---|
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Aprotic. Slows -OH proton exchange, allowing their observation. |
| Deuterium Oxide | D₂O | Protic. Exchanges with -OH and -NH protons, removing them from the ¹H spectrum. |
| Methanol-d₄ | MeOD | Protic. Similar to D₂O, exchanges with labile protons. |
| Chloroform-d | CDCl₃ | Aprotic. -OH signals are often broad and solvent-dependent. |
Table 2: Recommended Parameters for 1D ¹H and ¹³C Experiments
| Parameter | 1D ¹H NMR | 1D ¹³C NMR (Standard) | 1D ¹³C NMR (Quantitative) |
|---|---|---|---|
| Pulse Program | zg30 | zgpg30 | zgig30 |
| Pulse Angle (p1) | 30-45° | 30° | 90° |
| Acquisition Time (aq) | ~4 s | ~1-2 s | ~1-2 s |
| Relaxation Delay (d1) | 1-2 s | 2 s | > 5 x T₁(max) (or 10s w/ agent) |
| Number of Scans (ns) | 8-16 | 128 - 1024+ | 256 - 2048+ |
| Spectral Width (sw) | 12-16 ppm | 220-240 ppm | 220-240 ppm |
| Decoupling | N/A | Broadband Proton Decoupling | Inverse-Gated Decoupling |
Table 3: Recommended Parameters for Key 2D NMR Experiments
| Experiment | Objective | Key Parameters to Optimize |
|---|---|---|
| COSY | Identify proton-proton (²J, ³J) couplings. | Spectral width (sw), Number of increments. |
| TOCSY | Identify all protons within a spin system. | Spin-lock time (mixing time): 80-120 ms for full correlation. |
| HSQC | Correlate protons to their directly attached carbons. | ¹J(C,H) coupling constant (set to ~145 Hz). |
| HMBC | Correlate protons and carbons over 2-3 bonds. | Long-range coupling constant (set to 6-10 Hz). |
| NOESY | Identify protons close in 3D space. | Mixing time (d8): 200-800 ms. |
Detailed Methodologies
Protocol 1: Standard ¹H NMR
-
Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ (to observe -OH) or D₂O (to simplify the spectrum).
-
Instrument Setup: Insert the sample, lock, and shim the magnetic field.
-
Acquisition: Load a standard proton experiment. Set parameters as per Table 2. Acquire the spectrum.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm or HDO at ~4.79 ppm).
Protocol 2: DEPT-135 for Carbon Multiplicity
-
Objective: Distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Acquisition: Use a standard DEPT-135 pulse sequence. A standard ¹³C acquisition (as in Table 2) can be used as a starting point for parameters like spectral width and number of scans.
-
Processing: Process the spectrum similarly to a standard ¹³C experiment.
-
Analysis:
-
Positive peaks: CH and CH₃ groups.
-
Negative peaks: CH₂ groups.
-
Absent peaks (compared to a standard ¹³C spectrum): Quaternary carbons (like the C2 ketone).
-
Protocol 3: 2D ¹H-¹³C HSQC
-
Objective: To obtain a 2D correlation map of all protons with their directly attached carbons.
-
Acquisition: Load a standard HSQC pulse sequence (e.g., hsqcetgpsisp.2). Set the spectral width in the F2 (¹H) dimension to ~10 ppm and in the F1 (¹³C) dimension to cover the expected carbohydrate region (e.g., 50-110 ppm). Set the one-bond coupling constant ¹J(C,H) to an average value of 145 Hz.
-
Processing: Apply Fourier transform in both dimensions, followed by phase and baseline correction.
-
Analysis: Each cross-peak in the spectrum corresponds to a C-H bond, with coordinates of the proton's chemical shift on one axis and the carbon's chemical shift on the other. This is extremely powerful for resolving signal overlap present in the 1D spectra.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the complete NMR characterization of the target molecule.
Caption: A logical workflow for NMR analysis of polyhydroxylated compounds.
Troubleshooting Decision Tree
This diagram provides a decision-making process for addressing common issues with hydroxyl proton signals.
Caption: Decision tree for troubleshooting hydroxyl (-OH) proton signals.
TOCSY Magnetization Transfer Pathway
This diagram visualizes how a TOCSY experiment identifies all protons in the molecule's spin system starting from a well-resolved proton, such as one of the H6 protons.
Caption: Visualization of a TOCSY correlation pathway in the hexan-2-one backbone.
References
Technical Support Center: Mass Spectrometry Analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the protonated and sodiated adducts of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one?
The molecular formula of the unenriched compound is C₆H₁₂O₆. With one ¹³C atom, the formula becomes C₅¹³CH₁₂O₆. The expected monoisotopic mass of the unenriched molecule is approximately 180.0634 g/mol . The inclusion of a single ¹³C atom increases the mass by approximately 1.00335 Da.
The expected m/z values for the most common adducts in positive ion mode are summarized in the table below.
| Adduct Ion | Chemical Formula | Expected m/z |
| [M+H]⁺ | [C₅¹³CH₁₃O₆]⁺ | 182.0701 |
| [M+Na]⁺ | [C₅¹³CH₁₂O₆Na]⁺ | 204.0520 |
| [M+K]⁺ | [C₅¹³CH₁₂O₆K]⁺ | 220.0259 |
Q2: I am not observing the expected molecular ion peak. What are the possible causes and solutions?
Several factors can lead to a weak or absent molecular ion peak. This is a common issue in mass spectrometry, and a systematic approach can help identify the cause.[1][2]
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before detection.
-
Solution: Reduce the energy in the ion source (e.g., decrease capillary voltage, cone voltage, or source temperature).
-
-
Poor Ionization Efficiency: Carbohydrates can have low ionization efficiency.[3]
-
Solution: Optimize the ionization source parameters. Experiment with different mobile phase additives to promote adduct formation (e.g., adding a small amount of sodium or ammonium acetate).[4]
-
-
Sample Concentration: The sample may be too dilute or too concentrated.
-
Solution: Prepare a dilution series to find the optimal concentration. If the sample is too dilute, consider concentrating it.[5]
-
-
Instrument Contamination: Contamination in the ion source or mass spectrometer can suppress the signal.
-
Solution: Clean the ion source according to the manufacturer's protocol.
-
Q3: My mass spectrum shows unexpected peaks or a high background. What could be the issue?
High background noise or the presence of unexpected peaks can be due to several factors:
-
Contamination: Contamination from solvents, glassware, or the LC system can introduce extraneous peaks.
-
Solution: Use high-purity solvents and meticulously clean all glassware. Run a blank to identify the source of contamination.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
-
Solution: Improve sample cleanup procedures. Isotope dilution, where a known amount of a stable isotope-labeled standard is added, can help compensate for matrix effects.
-
-
Gas Leaks: Leaks in the system can introduce atmospheric gases, leading to a high background.
-
Solution: Perform a leak check of the mass spectrometer system.
-
Q4: The fragmentation pattern is different from what I expected. How can I interpret the spectrum?
The fragmentation of carbohydrates can be complex. For (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, the ¹³C label at the 5-position is a key diagnostic tool. Fragments containing the C5 position will have a mass shift of +1 Da compared to the unlabeled compound.
Below is a table of predicted common fragment ions and their expected m/z values for the ¹³C-labeled compound in positive ion mode. Fragmentation in ketones often involves α-cleavage and McLafferty rearrangement. For ketohexoses, cross-ring cleavages are also common.
| Fragment Description | Unlabeled m/z ([M+H]⁺) | ¹³C Labeled m/z ([M+H]⁺) | ¹³C at C5? |
| Loss of H₂O | 163.06 | 164.06 | Yes |
| Loss of CH₂O | 151.06 | 152.06 | Yes |
| α-cleavage (loss of CH₂OH) | 151.06 | 151.06 | No |
| Cross-ring cleavage (C1-C2) | 121.05 | 122.05 | Yes |
| Cross-ring cleavage (C2-C3) | 103.04 | 104.04 | Yes |
| Cross-ring cleavage (C4-C5) | 73.03 | 74.03 | Yes |
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common issues during the mass spectrometry analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one.
Caption: A flowchart for troubleshooting mass spectrometry issues.
Proposed Fragmentation Pathway
The following diagram illustrates a proposed fragmentation pathway for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one in positive ion mode. The ¹³C label at the C5 position is indicated in red.
Caption: Proposed fragmentation of ¹³C-labeled hexan-2-one.
Experimental Protocol: ESI-MS/MS Analysis
This section provides a general protocol for the analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
1. Sample Preparation
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µg/mL.
-
To promote the formation of sodiated adducts, a low concentration of sodium acetate (e.g., 1 mM) can be added to the sample solution.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the system.
2. Liquid Chromatography (LC) Parameters (Optional, for LC-MS)
If coupling with liquid chromatography for separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like monosaccharides.
-
Mobile Phase A: Water with 0.1% formic acid or 1 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Parameters
The following are starting parameters and should be optimized for the specific instrument being used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Cone Gas Flow: 50-100 L/hr.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Analyzer Mode: Full scan mode to identify the parent ion, followed by product ion scan mode for fragmentation analysis.
-
Scan Range: m/z 50-300 for a full scan.
4. Tandem Mass Spectrometry (MS/MS) Parameters
-
Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 182.07) or [M+Na]⁺ (m/z 204.05) ion.
-
Collision Gas: Argon.
-
Collision Energy: Varies depending on the instrument and the desired degree of fragmentation. Start with a range of 10-30 eV and optimize based on the resulting fragmentation pattern.
References
stability issues of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one in solution
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one in solution. This molecule is an isotopically labeled form of D-fructose, and its stability characteristics are virtually identical to those of its unlabeled counterpart. Understanding the factors that influence its degradation is critical for ensuring the accuracy and reproducibility of experimental results.
This guide is structured in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of other reactive species such as metal ions and amines. Like other reducing sugars, it is susceptible to degradation under both acidic and alkaline conditions, with stability being greatest at a near-neutral pH. Elevated temperatures significantly accelerate degradation processes.
Q2: My solution of this compound has turned a yellow or brown color. What could be the cause?
A2: The development of color in your solution is a common indicator of degradation. This can be due to several chemical processes, including caramelization at high temperatures or the Maillard reaction if amines (e.g., from buffers like Tris or biological samples) are present. Under alkaline conditions, degradation can also lead to the formation of colored organic acids[1][2].
Q3: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What are these?
A3: Unexpected peaks are likely degradation products. Depending on the conditions, this compound can degrade into a variety of smaller molecules. Common degradation products include reactive carbonyl compounds such as 3-deoxyglucosone, methylglyoxal, and glyoxal, as well as 5-Hydroxymethylfurfural (5-HMF), particularly under acidic conditions[3][4][5].
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
-
Maintain a near-neutral pH: Use buffers that maintain a pH between 6.5 and 8.0, where the compound is most stable.
-
Control the temperature: Prepare and store solutions at low temperatures (e.g., on ice or at 4°C) whenever possible. Avoid prolonged exposure to elevated temperatures.
-
Use freshly prepared solutions: Due to its inherent instability in solution, it is best to prepare solutions of this compound immediately before use.
-
Consider the buffer system: Avoid amine-containing buffers (e.g., Tris) if the Maillard reaction is a concern. Phosphate or HEPES buffers are often suitable alternatives.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable dose-response curves. | Degradation of the compound in the culture medium over the course of the experiment. | 1. Prepare fresh solutions of the compound for each experiment. 2. Minimize the incubation time at 37°C if possible. 3. Analyze the concentration of the compound in the culture medium at the beginning and end of the experiment using a suitable analytical method like HPLC. |
| Unexpected cellular toxicity. | Formation of toxic degradation products, such as reactive carbonyl species. | 1. Confirm the purity of the compound before use. 2. Run a control with a degraded solution of the compound to assess the toxicity of the degradation products. |
Issue 2: Poor reproducibility in analytical measurements.
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing peak area for the parent compound over time in sequential HPLC runs. | Degradation of the compound in the autosampler. | 1. Keep the autosampler tray cooled if the instrument has this feature. 2. Prepare smaller batches of samples for analysis to minimize the time they spend in the autosampler. |
| Drifting retention times. | Changes in the mobile phase pH due to the formation of acidic degradation products. | 1. Ensure the mobile phase is adequately buffered. 2. Prepare fresh mobile phase daily. |
Quantitative Data on Stability
The rate of degradation is highly dependent on the specific experimental conditions. The following table summarizes general trends and provides illustrative data.
| Condition | Observation | Key Degradation Products |
| Acidic pH (e.g., pH 2-4) | Accelerated degradation, especially at elevated temperatures. | 5-Hydroxymethylfurfural (HMF), levulinic acid, formic acid. |
| Neutral pH (e.g., pH 6.5-8.0) | Relatively stable, but degradation still occurs, particularly at higher temperatures. | Reactive carbonyl compounds (e.g., 3-deoxyglucosone, methylglyoxal). |
| Alkaline pH (e.g., pH > 8.5) | Rapid degradation, leading to a complex mixture of products. | Organic acids (e.g., lactic acid, acetic acid), colored polymers. |
| Elevated Temperature (> 60°C) | Significant increase in the rate of degradation across all pH ranges. | A wide range of products depending on the pH. |
| Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyzes oxidative degradation pathways. | Increased formation of reactive carbonyl species. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Alkaline: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Oxidative: Dilute the stock solution in 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Thermal: Dilute the stock solution in deionized water to a final concentration of 1 mg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Include a control sample stored at 4°C.
-
Neutralization: After incubation, neutralize the acidic and alkaline samples to approximately pH 7.
-
Analysis: Analyze all samples by a suitable method, such as HPLC-MS, to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Analysis
This is a general HPLC method for the analysis of the compound and its common degradation products. Method optimization may be required for specific applications.
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is typically used for carbohydrate analysis. Mass spectrometry (MS) can be used for identification of degradation products.
-
Temperature: Maintain the column at a controlled temperature (e.g., 30°C).
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
avoiding isotopic scrambling in (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one experiments
Welcome to the technical support center for experiments involving (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one, a 13C-labeled isotopologue of fructose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.
Troubleshooting Guide: Isotopic Scrambling
Problem 1: Mass Spectrometry (MS) data shows unexpected mass isotopomer distributions (MIDs) in downstream metabolites.
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Question: My MS analysis of metabolites downstream from glycolysis or the pentose phosphate pathway shows a labeling pattern that deviates significantly from the expected pattern based on known metabolic pathways. Why is this happening?
-
Answer: This is a classic sign of isotopic scrambling.[1][3] When (5-13C)fructose is metabolized, the 13C label is expected to follow a specific path. Deviation suggests that the label is being redistributed.
-
Possible Cause 1: Reversible Enzymatic Reactions. High rates of reversible reactions are a primary cause of scrambling.[1] In central carbon metabolism, enzymes like Aldolase, Triose Phosphate Isomerase, Transketolase, and Transaldolase can cause the 13C label to be shuffled between different carbon positions.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect samples at multiple, short time points after introducing the labeled fructose. This helps identify an optimal time window where the label has incorporated into downstream metabolites but before significant scrambling occurs due to reversible reactions.
-
Model Fitting: Utilize 13C-MFA software to model the flux through reversible pathways. This can help quantify the extent of scrambling and adjust flux calculations accordingly.
-
-
Possible Cause 2: Inadequate Metabolic Quenching. If metabolic activity is not halted instantaneously during sample collection, enzymes can continue to scramble the isotopic label.
-
Troubleshooting Steps:
-
Optimize Quenching: Use rapid quenching methods. For adherent cells, this involves quickly aspirating the medium and adding a freezing-cold quenching solution like an 80:20 methanol:water mix at -75°C. For suspension cultures or tissues, rapid freezing in liquid nitrogen is effective.
-
Standardize Quenching Time: Ensure the time from sample collection to complete metabolic inactivation is minimal and consistent across all samples.
-
-
Possible Cause 3: Non-Enzymatic Chemical Reactions. Unfavorable pH or high temperatures during sample storage or extraction can promote chemical rearrangements of metabolites, leading to label scrambling.
-
Troubleshooting Steps:
-
Control pH and Temperature: Ensure all buffers are at a physiological pH and that samples are kept on ice or at 4°C during processing. For long-term storage, -80°C is recommended.
-
Evaluate Extraction Solvents: Use appropriate extraction solvents like cold methanol, ethanol, or chloroform/methanol mixtures that are effective for your metabolites of interest and minimize degradation.
-
-
Problem 2: NMR analysis reveals 13C signals in unexpected atomic positions.
-
Question: My 1H-13C HSQC (or other 13C-detection) NMR spectrum shows correlations at carbon positions that should be unlabeled according to the metabolic fate of (5-13C)fructose. How can I resolve this?
-
Answer: The appearance of 13C signals in unanticipated positions is direct evidence of isotopic scrambling. NMR is a powerful tool for pinpointing exactly where the label has moved within a molecule's carbon skeleton.
-
Possible Cause 1: Pentose Phosphate Pathway (PPP) Activity. The non-oxidative branch of the PPP contains reversible reactions catalyzed by transketolase and transaldolase, which are notorious for rearranging carbon backbones and scrambling labels from fructose-6-phosphate and glyceraldehyde-3-phosphate.
-
Troubleshooting Steps:
-
Use specific metabolic inhibitors (if appropriate for the experimental system): To confirm the involvement of a specific pathway, cautiously use inhibitors to see if scrambling is reduced. Note: This can have unintended global metabolic effects.
-
Analyze Multiple Metabolites: Acquire NMR data for several key metabolites (e.g., glucose-6-phosphate, lactate, alanine) to build a more complete picture of how the 13C label is being distributed throughout the metabolic network.
-
-
Possible Cause 2: Futile Cycles. The simultaneous operation of opposing metabolic pathways, such as glycolysis and gluconeogenesis, can lead to continuous cycling of intermediates and randomization of the 13C label.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Ensure the cellular state (e.g., nutrient availability, oxygen levels) favors the metabolic state you intend to study and minimizes futile cycling.
-
Shorten Labeling Duration: As with MS experiments, reducing the exposure time to the labeled substrate can minimize the impact of futile cycles on label distribution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling? A1: Isotopic scrambling refers to the deviation of isotope labeling patterns in metabolites from what is expected based on known, linear metabolic pathways. It is the process where isotopes, such as 13C, are redistributed to unintended positions within a molecule or across different molecules, often through reversible enzymatic reactions or chemical rearrangements.
Q2: Why is avoiding isotopic scrambling important? A2: The precision of techniques like 13C Metabolic Flux Analysis (13C-MFA) depends entirely on accurately tracking the fate of labeled carbon atoms through metabolic pathways. If scrambling occurs, the measured mass isotopomer distributions will not correctly reflect the activity of the metabolic pathways of interest, leading to significant errors in calculated metabolic fluxes.
Q3: What are the primary biochemical causes of scrambling for a fructose-derived label? A3: The primary causes include:
-
Reversible Reactions: High rates of reversible enzymes, particularly aldolase in glycolysis and transketolase/transaldolase in the pentose phosphate pathway, are major contributors.
-
Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or enter various downstream pathways can complicate labeling patterns.
-
Futile Cycles: The simultaneous operation of opposing pathways (e.g., glycolysis and gluconeogenesis) can lead to repeated scrambling of the label.
Q4: How can I detect and quantify isotopic scrambling? A4: The two primary methods for detecting and quantifying scrambling are:
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to analyze the mass isotopomer distributions (MIDs) of metabolites. By comparing the observed MIDs to theoretically expected patterns, the extent of scrambling can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR or 1H-13C correlated spectra can identify the specific atomic positions where the 13C label has been incorporated. This provides direct evidence of scrambling and its precise location within a molecule.
Quantitative Data Summary
Minimizing isotopic scrambling often involves careful control of experimental parameters. The following table provides recommended starting points for optimizing your experiments.
| Parameter | Recommended Range/Value | Rationale |
| Metabolic Quenching Temperature | < -70°C | Rapidly halts enzymatic activity to prevent post-extraction scrambling. |
| Sample Processing Temperature | 0 - 4°C (On Ice) | Slows down residual enzymatic activity and minimizes chemical degradation during sample preparation. |
| Sample Storage Temperature | ≤ -80°C | Ensures long-term stability of metabolites and prevents degradation or rearrangement. |
| Buffer pH (during extraction) | 6.5 - 7.5 | Drastic pH changes can promote non-enzymatic rearrangements of carbohydrate intermediates. Maintaining a near-physiological pH is crucial. |
| Labeling Time | Variable (minutes to hours) | Must be determined empirically. A time-course experiment is essential to find the sweet spot between sufficient label incorporation and minimal scrambling. |
Visualizations
Experimental Workflow for Troubleshooting Isotopic Scrambling
Caption: A logical workflow for diagnosing and mitigating isotopic scrambling.
Potential Pathways for Scrambling of (5-13C)fructose Label
Caption: Metabolic map showing key reversible reactions causing label scrambling.
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells
This protocol is adapted from standard methods for quenching metabolism to minimize post-collection isotopic scrambling.
A. Materials
-
Quenching Solution: 80:20 Methanol:Water (v/v), pre-chilled to -75°C in a dry ice/ethanol bath.
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C.
-
Cell culture plates (e.g., 6-well plates) with adherent cells.
-
Ice-cold phosphate-buffered saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes, pre-chilled.
-
Centrifuge capable of maintaining 4°C.
B. Procedure
-
Preparation: At the desired final time point of your labeling experiment, move the cell culture plate from the incubator to a work surface. Have all solutions and equipment ready and chilled.
-
Media Removal: Working quickly, aspirate the culture medium containing the (5-13C)fructose label from the well.
-
Washing (Optional but Recommended): Immediately and gently wash the cell monolayer once with 1 mL of ice-cold PBS to remove any residual extracellular labeled substrate. Aspirate the PBS completely. This step should be performed in under 5 seconds.
-
Metabolic Quenching: Immediately add 1 mL of the -75°C Quenching Solution to the well. Place the entire plate on a bed of dry ice for at least 30 seconds to ensure metabolism is fully arrested.
-
Cell Lysis and Metabolite Extraction:
-
Transfer the plate to wet ice.
-
Use a pre-chilled cell scraper to scrape the cells in the Quenching Solution.
-
Collect the cell slurry and transfer it to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 500 µL of -80°C Extraction Solvent to the tube.
-
Vortex vigorously for 30 seconds.
-
-
Protein and Debris Removal:
-
Centrifuge the tube at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
-
Sample Storage:
-
Immediately place the metabolite extract on dry ice for transport or store at -80°C until analysis by MS or NMR. Avoid multiple freeze-thaw cycles.
-
References
Technical Support Center: Metabolic Labeling with (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one (5-¹³C-D-Fructose)
Welcome to the technical support center for metabolic labeling experiments using 5-¹³C-D-Fructose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one?
A1: This compound is D-Fructose with a stable carbon-13 (¹³C) isotope at the 5th carbon position (C5). It is a non-radioactive tracer used to track the metabolic fate of fructose in biological systems.
Q2: What are the primary applications of 5-¹³C-D-Fructose in metabolic research?
A2: This tracer is primarily used in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to investigate central carbon metabolism.[1][2] Key applications include:
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Tracing Glycolysis and the Pentose Phosphate Pathway (PPP): The ¹³C label allows researchers to follow the carbon skeleton of fructose as it is metabolized through these interconnected pathways.[3][4][5]
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Quantifying Metabolic Fluxes: By analyzing the distribution of the ¹³C label in downstream metabolites, it's possible to calculate the rate of reactions (fluxes) through specific metabolic pathways.
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Investigating Anabolic Processes: It can be used to trace the contribution of fructose carbons to the synthesis of biomolecules such as amino acids, fatty acids, and nucleotides.
Q3: Why is it important to use dialyzed serum in the culture medium?
A3: Standard fetal bovine serum (FBS) contains endogenous, unlabeled small molecules like glucose and amino acids. These will compete with the ¹³C-labeled tracer, diluting the isotopic enrichment in your cells and making it difficult to accurately measure metabolic fluxes. Dialyzed FBS (dFBS) has had these small molecules removed, ensuring that the labeled tracer is the primary source for the metabolic pathways under investigation.
Q4: How long should I incubate my cells with the 5-¹³C-D-Fructose tracer?
A4: The ideal incubation time depends on the specific metabolic pathway and cell type. The goal is to reach an "isotopic steady state," where the enrichment of ¹³C in the metabolites of interest is stable over time. This can range from minutes for rapid pathways like glycolysis to over 24-48 hours for slower processes like fatty acid synthesis. A time-course experiment is recommended to determine the optimal labeling duration for your specific experimental system.
Troubleshooting Guide
This section addresses common issues encountered during metabolic labeling experiments with 5-¹³C-D-Fructose.
Issue 1: Low or No Detectable ¹³C Enrichment in Downstream Metabolites
Question: I've incubated my cells with 5-¹³C-D-Fructose, but my mass spectrometry (MS) analysis shows very low or no incorporation of the ¹³C label in key metabolites like pyruvate or lactate. What could be the problem?
Answer: This is a common issue that can arise from several factors:
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Insufficient Tracer Concentration: The concentration of the labeled fructose may be too low to result in a detectable signal over the natural abundance of ¹³C.
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Competition from Unlabeled Carbon Sources: The presence of unlabeled glucose or other sugars in the medium (from non-dialyzed serum or supplements) can dilute the labeled fructose, leading to low incorporation.
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Slow Fructose Metabolism in the Chosen Cell Line: Not all cell lines metabolize fructose efficiently. The necessary transporters (e.g., GLUT5) and enzymes (e.g., fructokinase) may have low expression or activity.
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Inadequate Incubation Time: The labeling duration may not have been long enough to achieve a detectable level of ¹³C enrichment in the metabolites of interest.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Media Composition | Ensure you are using a base medium deficient in glucose and fructose, supplemented with dialyzed FBS. |
| 2 | Optimize Tracer Concentration | Perform a dose-response experiment to determine the optimal concentration of 5-¹³C-D-Fructose for your cell line. |
| 3 | Extend Incubation Time | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the point of maximal isotopic enrichment. |
| 4 | Confirm Fructose Metabolism | Check literature for fructose metabolism rates in your cell line or perform a preliminary experiment with unlabeled fructose to confirm its uptake and conversion to lactate. |
| 5 | Run a Positive Control | Use a well-characterized tracer like [U-¹³C₆]-Glucose in a parallel experiment to confirm that the overall experimental and analytical procedures are working correctly. |
Issue 2: Unexpected Labeling Patterns or Labeled Metabolites
Answer: Unexpected labeling patterns can provide valuable biological insights but can also point to experimental or analytical artifacts.
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Metabolic Pathway Crosstalk: Carbon atoms can be rerouted through interconnected pathways. For instance, intermediates from the pentose phosphate pathway can re-enter glycolysis, leading to different labeling patterns in pyruvate and lactate than direct glycolysis would produce.
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Isotopic Scrambling: Reversible enzymatic reactions can cause the ¹³C label to appear in different positions on a molecule than originally predicted.
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Contamination of Tracer: The 5-¹³C-D-Fructose stock may contain other ¹³C-labeled impurities.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Review Metabolic Maps | Carefully trace the path of the C5 label through glycolysis and the PPP to understand all potential labeling outcomes. |
| 2 | Check Tracer Purity | Analyze a stock solution of your 5-¹³C-D-Fructose tracer by MS to check for isotopic or chemical impurities. |
| 3 | Validate Data Correction | Ensure your data analysis software is correctly correcting for the natural ¹³C abundance in all atoms of the metabolite and any derivatization agents. Comparing to an unlabeled sample is crucial. |
| 4 | Confirm Peak Identity | Use tandem MS (MS/MS) and authentic chemical standards to confirm the identity of unexpectedly labeled metabolite peaks. |
Issue 3: Poor Cell Health or Viability During Labeling
Question: My cells appear stressed or are dying after incubation with the ¹³C-labeled fructose medium. What should I do?
Answer: While stable isotopes are generally non-toxic, high concentrations of fructose or alterations in media composition can impact cell health.
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Fructose Toxicity: Some cell types are sensitive to high concentrations of fructose, which can induce metabolic stress.
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Nutrient Depletion: Using a custom medium lacking standard components (beyond glucose) can lead to nutrient deprivation over long incubation periods.
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Osmotic Stress: High concentrations of sugars can alter the osmolarity of the culture medium.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Assess Cytotoxicity | Perform a cell viability assay (e.g., Trypan Blue, MTT) across a range of 5-¹³C-D-Fructose concentrations. |
| 2 | Optimize Media Formulation | Ensure your base medium is appropriately supplemented with essential amino acids and other nutrients, especially for long-term labeling experiments. |
| 3 | Adapt Cells Gradually | If switching to a significantly different medium formulation, adapt the cells over several passages before starting the labeling experiment. |
Experimental Protocols & Data
Standard Protocol for ¹³C-Fructose Labeling in Adherent Cells
This protocol provides a general framework for tracing fructose metabolism in cultured mammalian cells.
Materials:
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Glucose- and Fructose-free DMEM (or other suitable base medium)
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Dialyzed Fetal Bovine Serum (dFBS)
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(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one (5-¹³C-D-Fructose)
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Standard supplements (e.g., L-glutamine, penicillin-streptomycin)
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Sterile, cell culture-grade water
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0.22 µm syringe filters
Procedure:
-
Prepare Labeling Medium:
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Reconstitute the glucose/fructose-free DMEM powder in sterile water according to the manufacturer's instructions.
-
Prepare a sterile stock solution of 5-¹³C-D-Fructose (e.g., 500 mM in sterile water).
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Supplement the base medium with dFBS to the desired final concentration (e.g., 10%).
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Add the 5-¹³C-D-Fructose stock solution to the medium to achieve the final desired concentration (e.g., 10 mM). Add other standard supplements.
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Sterile filter the complete labeling medium using a 0.22 µm filtration unit.
-
-
Cell Seeding:
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Seed cells in appropriate culture plates (e.g., 6-well plates) and grow them in standard complete medium until they reach the desired confluency (typically 70-80%).
-
-
Labeling Experiment:
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Aspirate the standard growth medium from the cells.
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Wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled medium.
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Add the pre-warmed ¹³C-labeling medium to the cells.
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Incubate the cells for the predetermined optimal time (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolite Extraction:
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Place the culture plate on ice and aspirate the labeling medium.
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Quickly wash the cells with ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites.
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Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells to quench all enzymatic activity.
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Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
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Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
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Transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis by LC-MS or GC-MS.
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Quantitative Data Summary
The following table provides typical concentration ranges for ¹³C-fructose labeling experiments. Optimal values should be determined empirically for each cell line and experimental goal.
| Parameter | Typical Range | Notes |
| Tracer Concentration | 5 - 25 mM | Dependent on cell type and fructose transport/metabolism rates. |
| Dialyzed FBS | 5 - 10% | Essential to minimize dilution from unlabeled metabolites. |
| Incubation Time | 4 - 48 hours | Should be optimized to achieve isotopic steady state for the pathway of interest. |
| Cell Density | 70 - 90% confluency | Ensures active metabolism without nutrient limitation from overcrowding. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for stable isotope tracing with 5-¹³C-D-Fructose.
Metabolic Pathway Tracing
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Estimating pentose phosphate pathway activity from the analysis of hepatic glycogen 13 C-isotopomers derived from [U-13 C]fructose and [U-13 C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in ¹³C NMR of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Nuclear Magnetic Resonance (NMR) experiments for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one and similar polyhydroxylated compounds. The focus is on enhancing the signal-to-noise (S/N) ratio for ¹³C NMR, a common challenge due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2]
Troubleshooting Guide: Low Signal-to-Noise Ratio
Low signal-to-noise is a frequent issue in ¹³C NMR spectroscopy. This guide provides a systematic approach to identifying and resolving the root cause of a poor quality spectrum.
Issue: The acquired ¹³C NMR spectrum for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one has a very low signal-to-noise ratio, making peak identification difficult.
Below is a troubleshooting workflow to diagnose and address the problem.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: How critical is the sample concentration for a good ¹³C NMR spectrum?
A1: Sample concentration is a primary factor for achieving a good signal-to-noise ratio in ¹³C NMR. Due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus, a higher concentration is generally required compared to ¹H NMR.[1][2] For small molecules like (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended.[1] Doubling the sample concentration will approximately double the signal intensity.
Q2: What is the correct solvent volume to use in the NMR tube?
A2: For a standard 5 mm NMR tube, the solvent volume should be sufficient to cover the detection region of the instrument's coil, which is typically around 0.5-0.6 mL (a height of ~4 cm). Using too much solvent will dilute your sample unnecessarily, while too little may result in poor shimming and line shape.
Q3: Can the choice of solvent affect the quality of my spectrum?
A3: Yes, the choice of solvent is important. It must be able to dissolve a sufficient concentration of your compound. For carbohydrates like the one , deuterated water (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices. It is also crucial to use high-purity deuterated solvents to minimize interfering residual proton signals.
Acquisition Parameters
Q4: How does increasing the number of scans (NS) improve the signal-to-noise ratio?
A4: The signal-to-noise ratio increases with the square root of the number of scans. For instance, doubling the number of scans will increase the S/N by a factor of about 1.4. If your initial spectrum is weak, increasing the number of scans is a direct way to improve its quality.
Q5: What is the Nuclear Overhauser Effect (NOE) and how does it enhance the signal in ¹³C NMR?
A5: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons with a radiofrequency can increase the signal intensity of nearby ¹³C nuclei. This is a standard technique in ¹³C NMR, and enabling proton decoupling during both the acquisition and relaxation delay periods can enhance the ¹³C signal by as much as 200%.
Q6: How do I choose the optimal relaxation delay (D1) and pulse angle?
A6: For qualitative ¹³C NMR, a shorter relaxation delay (e.g., 2.0 seconds) combined with a smaller flip angle (e.g., 30°) can improve the signal intensity over a given experiment time. This is based on the Ernst angle principle. Quaternary carbons, such as the ketone in your molecule, often have long T₁ relaxation times and may require a longer D1 to be observed effectively. For quantitative analysis, a much longer D1 (at least 5 times the longest T₁) and a 90° pulse angle are necessary to ensure complete relaxation.
| Parameter | Recommendation for Routine Qualitative ¹³C NMR | Rationale |
| Pulse Angle | 30° | Optimizes signal intensity for a given experiment time, especially for carbons with long T₁s. |
| Relaxation Delay (D1) | 2.0 s | A good compromise for most carbons, allowing for a faster repetition rate. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | Sufficient to capture the FID without unnecessarily extending the experiment time. |
| Number of Scans (NS) | 128 or higher | Dependent on sample concentration; increase as needed for better S/N. |
Advanced Techniques
Q7: What is a cryoprobe, and how much can it improve my signal-to-noise ratio?
A7: A cryoprobe is a specialized NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (around 20 K). This dramatically reduces thermal noise in the electronics, leading to a significant enhancement in sensitivity. A cryoprobe can improve the signal-to-noise ratio by a factor of 4 to 5 compared to a conventional room-temperature probe.
| Probe Type | Typical S/N Enhancement Factor |
| Room Temperature Probe | 1x (Baseline) |
| Cryoprobe Prodigy | 2-3x |
| Cryoprobe | up to 5x |
Q8: What are DEPT and INEPT, and when should I use them?
A8: DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are pulse sequences that transfer polarization from protons to ¹³C nuclei, resulting in a significant signal enhancement. They are particularly useful for distinguishing between CH, CH₂, and CH₃ groups. DEPT is generally preferred for typical organic molecules as it provides spectra with better phase properties and is less sensitive to variations in coupling constants. These experiments will not, however, show signals for non-protonated (quaternary) carbons.
Experimental Protocols
Protocol 1: Standard ¹³C NMR with Proton Decoupling
This protocol is for acquiring a routine qualitative ¹³C spectrum.
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Sample Preparation: Dissolve 50-100 mg of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a clean 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Tune and match the ¹³C and ¹H channels.
-
-
Acquisition Parameter Setup (Bruker Example):
-
Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Set the pulse angle to 30°.
-
Set the relaxation delay (D1) to 2.0 s.
-
Set the acquisition time (AQ) to 1.0 - 1.5 s.
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Set the number of scans (NS) to 128 or higher, depending on the sample concentration.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
-
-
Acquisition: Start the experiment.
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Protocol 2: DEPT-135 Experiment
This protocol is for distinguishing between CH/CH₃ and CH₂ signals.
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
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Acquisition Parameter Setup (Bruker Example):
-
Load a standard DEPT-135 pulse sequence (e.g., dept135).
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The relaxation delay (D1) is typically set to 2.0 s.
-
The number of scans can often be lower than for a standard ¹³C experiment due to the signal enhancement.
-
-
Acquisition: Run the experiment.
-
Processing: Process the spectrum as you would for a standard 1D experiment. CH and CH₃ peaks will be positive, while CH₂ peaks will be negative. Quaternary carbons will be absent.
Protocol 3: INEPT Experiment
This protocol outlines the general steps for an INEPT experiment for signal enhancement.
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameter Setup (Bruker Example):
-
Load a standard INEPT pulse sequence.
-
The pulse sequence delays will be based on the expected ¹J(CH) coupling constant (typically around 145 Hz for carbohydrates).
-
The relaxation delay (D1) is determined by the T₁ of the protons, allowing for a faster repetition rate than a standard ¹³C experiment.
-
-
Acquisition: Start the experiment.
-
Processing: Process the spectrum as you would for a standard 1D experiment. Note that INEPT spectra can show phase distortions if there is a wide range of coupling constants.
References
Validation & Comparative
Navigating Metabolic Pathways: A Comparative Guide to Position-Specific and Uniformly Labeled Hexoses
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the flux through complex biochemical networks. The choice of a labeled substrate is critical, as it dictates the specific metabolic pathways that can be interrogated. This guide provides a comparative analysis of two types of ¹³C-labeled sugars: a position-specific labeled ketose, represented by (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one (a ¹³C-labeled D-fructose), and a uniformly labeled aldose, [U-¹³C₆]-D-glucose , a widely used tracer in metabolic flux analysis (MFA).
While direct comparative experimental data for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one is not extensively available in peer-reviewed literature, this guide constructs a comparison based on established principles of metabolic biochemistry and isotopic tracing. The insights provided are intended to help researchers, scientists, and drug development professionals select the most appropriate tracer for their experimental objectives.
Comparison of Labeled Sugar Tracers
The primary distinction between using a position-specific labeled sugar like ¹³C-5 D-fructose and a uniformly labeled sugar such as [U-¹³C₆]-D-glucose lies in the specificity of the metabolic information obtained. [U-¹³C₆]-D-glucose provides a comprehensive overview of all pathways downstream of glucose metabolism, as every carbon atom in the resulting metabolites that originated from glucose will be labeled.[1] In contrast, ¹³C-5 D-fructose allows for the precise tracking of the C5 carbon of fructose, offering a more targeted view of specific enzymatic reactions and pathway bifurcations.
Fructose and glucose enter the glycolytic pathway at different points. Glucose is phosphorylated to glucose-6-phosphate, which can then enter either glycolysis or the pentose phosphate pathway (PPP). Fructose, primarily metabolized in the liver, is phosphorylated to fructose-1-phosphate, which is then cleaved into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. This entry point bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase. In other tissues, fructose can be phosphorylated to fructose-6-phosphate, directly entering the glycolytic pathway. These different entry points have significant implications for the patterns of isotope labeling observed in downstream metabolites.
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics and applications of ¹³C-5 D-fructose and [U-¹³C₆]-D-glucose.
| Feature | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one (¹³C-5 D-fructose) | [U-¹³C₆]-D-glucose |
| Common Name | ¹³C-5 D-Fructose | Uniformly Labeled D-Glucose |
| Isotopic Labeling | Position-specific at C5 | Uniformly labeled (all 6 carbons) |
| Primary Metabolic Entry | Cleavage into DHAP and glyceraldehyde (bypassing phosphofructokinase) | Phosphorylation to Glucose-6-Phosphate |
| Primary Application | Tracing the fate of the C4-C6 backbone of fructose; assessing aldolase and transketolase/transaldolase activity. | General metabolic flux analysis of central carbon metabolism (Glycolysis, PPP, TCA cycle).[2] |
| Information Yield | High resolution on specific reaction steps. | Comprehensive labeling of all downstream metabolites. |
| Example Use Case | Distinguishing between the oxidative and non-oxidative branches of the PPP. | Quantifying the overall contribution of glucose to biomass and energy production. |
The subsequent table provides a hypothetical comparison of the expected mass isotopologue distributions (MIDs) of key metabolites when cells are cultured with either ¹³C-5 D-fructose or [U-¹³C₆]-D-glucose. The notation M+n indicates a metabolite with 'n' carbon atoms labeled with ¹³C.
| Metabolite | Expected Labeling from ¹³C-5 D-fructose | Expected Labeling from [U-¹³C₆]-D-glucose | Insights Gained |
| Glyceraldehyde-3-phosphate | M+1 (from C4-C6 of fructose) | M+3 | Fructose provides a single labeled carbon, while glucose provides three. |
| Pyruvate / Lactate | M+1 (from C5 of fructose) | M+3 | Demonstrates the flow of the carbon backbone to the end products of glycolysis. |
| Citrate (first turn of TCA) | M+1 (from Acetyl-CoA) | M+2 (from Acetyl-CoA) | Shows the incorporation of the labeled carbons into the TCA cycle. |
| Ribose-5-phosphate (via PPP) | M+1 (via non-oxidative PPP) | M+5 | Highlights the different labeling patterns resulting from glucose and fructose metabolism in the PPP. |
Experimental Protocols
A detailed methodology for a key experiment involving stable isotope tracing in cell culture is provided below.
Metabolic Flux Analysis using ¹³C-Labeled Sugars and LC-MS/MS
Objective: To quantify the relative contribution of a ¹³C-labeled sugar to central carbon metabolism in cultured mammalian cells.
Materials:
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Cultured mammalian cells (e.g., HEK293, HeLa)
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Glucose-free and fructose-free cell culture medium (e.g., DMEM)
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Dialyzed fetal bovine serum (dFBS)
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¹³C-5 D-fructose or [U-¹³C₆]-D-glucose
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Phosphate-buffered saline (PBS), ice-cold
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80% Methanol, pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of 4°C
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells to ~80% confluency in standard glucose-containing medium.
-
For steady-state analysis, adapt the cells to the experimental medium containing the unlabeled version of the sugar for at least 24 hours prior to the experiment.
-
-
Labeling Experiment:
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing either ¹³C-5 D-fructose or [U-¹³C₆]-D-glucose at the desired concentration (e.g., 10 mM).
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Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to the culture dish.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using an LC-MS/MS system.
-
Employ a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the compounds.
-
Use the mass spectrometer to detect and quantify the different mass isotopologues of the metabolites of interest.[3]
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the mass isotopologue distribution (MID) for each metabolite.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic model and estimate the intracellular fluxes.[4]
-
Mandatory Visualization
The following diagrams illustrate key aspects of the comparison between ¹³C-5 D-fructose and [U-¹³C₆]-D-glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
A Comparative Guide to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one as a Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one, a positionally labeled isotopic form of D-fructose, as a metabolic probe. By tracing the metabolic fate of the 13C label, researchers can gain valuable insights into the flux and interconnectivity of key metabolic pathways. This document compares the utility of 5-13C D-fructose with the more commonly used uniformly labeled [U-13C6]D-fructose and the gold-standard metabolic tracer, [U-13C6]D-glucose.
Introduction to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the chemical name for D-fructose, a ketohexose that plays a significant role in cellular metabolism.[1] The (5-13C) designation indicates that the carbon atom at the 5th position of the hexan-2-one backbone is the heavy isotope of carbon, 13C. This isotopic label allows for the tracking of this specific carbon atom as fructose is metabolized through various biochemical pathways.
Stable isotope tracers, such as 13C-labeled molecules, are invaluable tools in metabolic research, enabling the quantification of flux through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] The choice of the labeled substrate is critical for designing informative experiments to probe specific metabolic questions.
Comparative Analysis of Metabolic Probes
The utility of a metabolic probe is determined by its entry into metabolic pathways and the subsequent distribution of its isotopic label. Below is a comparison of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one with other common metabolic tracers.
| Feature | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one | [U-13C6]D-fructose | [U-13C6]D-glucose |
| Primary Entry into Glycolysis | Enters as dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) after cleavage of fructose-1-phosphate.[3] | Same as 5-13C D-fructose. | Enters as glucose-6-phosphate at the beginning of glycolysis. |
| Key Metabolic Insights | Potentially specific insights into the fate of the C4-C6 backbone of fructose, including triose phosphate metabolism and gluconeogenesis. | General labeling of all downstream metabolites from fructose.[4] | Global overview of central carbon metabolism.[2] |
| Common Applications | Investigating fructose-specific metabolism, particularly the pathways involving glyceraldehyde-3-phosphate. | Tracing the overall contribution of fructose to various metabolic pathways, including glycolysis, the TCA cycle, and fatty acid synthesis. | Widely used for metabolic flux analysis in various biological systems. |
| Detection Methods | Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
Signaling Pathways and Metabolic Fate
The metabolism of fructose differs significantly from that of glucose, primarily in its initial processing in the liver. Fructose is phosphorylated to fructose-1-phosphate, which is then cleaved into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. This bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase.
Fructose Metabolism Workflow
Caption: Metabolic fate of the C5-labeled carbon from (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one.
The 13C label at the C5 position of fructose will be located on the C2 position of glyceraldehyde-3-phosphate. This allows for precise tracking of this molecule as it enters the lower part of glycolysis and subsequent pathways. By analyzing the labeling patterns of downstream metabolites, such as pyruvate, lactate, and TCA cycle intermediates, researchers can dissect the flux through these pathways originating specifically from the C4-C6 portion of the fructose molecule.
Experimental Protocols
Cell Culture and Labeling
A common experimental workflow for using 13C-labeled fructose involves culturing cells in a medium containing the isotopic tracer.
Caption: General experimental workflow for 13C metabolic tracer studies.
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one at a known concentration. The corresponding unlabeled fructose should be omitted.
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the 13C label into the metabolome. This time can be varied to study metabolic dynamics.
-
Metabolite Extraction: Rapidly quench metabolic activity by washing with ice-cold saline and then extract metabolites using a cold solvent, such as 80% methanol.
Sample Preparation for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites need to be derivatized to increase their volatility.
Protocol:
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add a methoximating agent (e.g., methoxyamine hydrochloride in pyridine) to protect carbonyl groups, followed by a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to derivatize hydroxyl and amine groups.
-
Analysis: Inject the derivatized sample into the GC-MS system.
Mass Spectrometry Analysis
The mass isotopomer distributions of key metabolites are determined by monitoring specific ion fragments.
Protocol:
-
GC Separation: Separate the derivatized metabolites on a suitable GC column.
-
MS Detection: Analyze the eluting compounds using a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode to determine the abundance of different mass isotopomers for each metabolite.
-
Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of 13C to determine the fractional enrichment from the labeled tracer.
Data Presentation: Comparative Performance
The following table summarizes the expected labeling patterns in key metabolites when using 5-13C D-fructose compared to uniformly labeled tracers.
| Metabolite | Expected Labeling from (5-13C) D-fructose | Expected Labeling from [U-13C6]D-fructose | Expected Labeling from [U-13C6]D-glucose |
| Glyceraldehyde-3-Phosphate | M+1 (at C2) | M+3 | M+3 |
| Pyruvate | M+1 (at C2) | M+3 | M+3 |
| Lactate | M+1 (at C2) | M+3 | M+3 |
| Alanine | M+1 (at C2) | M+3 | M+3 |
| Acetyl-CoA | M+1 (at C2) | M+2 | M+2 |
| Citrate (first turn of TCA) | M+1 (at C4) | M+2 or M+4 | M+2 |
| Glucose (via Gluconeogenesis) | M+1 (at C5) | M+6 | M+6 |
Conclusion
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one is a valuable metabolic probe for gaining specific insights into fructose metabolism. While uniformly labeled tracers provide a broad overview of metabolic fluxes, the positional labeling of 5-13C D-fructose allows for a more detailed investigation of the pathways downstream of triose phosphate formation. This can be particularly useful for dissecting the contributions of fructose to glycolysis, gluconeogenesis, and the TCA cycle, especially in the context of metabolic diseases where fructose metabolism is often dysregulated. The experimental protocols outlined in this guide provide a framework for utilizing this probe in cell culture-based metabolic studies, with GC-MS being a robust method for analyzing the resulting isotopic enrichment in key metabolites.
References
A Comparative Guide to Cross-Validation of Analytical Methods for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
This guide provides a comparative overview of analytical methodologies for the cross-validation of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, a stable isotope-labeled ketohexose. The cross-validation of analytical methods is a critical step in pharmaceutical development and research to ensure the reliability, reproducibility, and accuracy of results across different analytical techniques.[1] This document outlines the performance of three common analytical techniques suitable for monosaccharide analysis: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical approaches for structurally similar compounds.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes typical performance data for the analysis of monosaccharides using HPLC-ELSD, GC-MS, and LC-MS/MS.
| Performance Parameter | HPLC-ELSD | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 2.5–12.5 mg/L[2] | pg range | pg to fg range |
| Limit of Quantitation (LOQ) | 12.0–30.0 mg/L[2] | ng/mL range | pg/mL range |
| Precision (%RSD) | < 6%[2] | < 15% | < 15% |
| Accuracy (% Recovery) | 86–119%[2] | 85-115% | 85-115% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | No | Yes | No (but can be used) |
| Selectivity | Moderate | High | Very High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation process and the individual experimental workflows for each analytical technique.
Detailed Experimental Protocols
Detailed methodologies for HPLC-ELSD, GC-MS with derivatization, and LC-MS/MS are provided below. These protocols are based on established methods for monosaccharide analysis and can be adapted for the specific analyte.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the direct analysis of sugars without the need for derivatization.
-
Sample Preparation :
-
For liquid samples, dilute with the mobile phase to fall within the calibration range.
-
For solid samples or complex matrices, perform a liquid extraction with an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Instrumentation and Conditions :
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Detector : Agilent 1260 Infinity II ELSD or equivalent.
-
Column : A hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters XBridge Amide column (4.6 x 250 mm, 3.5 µm), is recommended for good separation of polar sugars.
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30-45 °C.
-
Injection Volume : 10-20 µL.
-
ELSD Nebulizer Temperature : 30-50 °C.
-
ELSD Evaporator Temperature : 40-80 °C.
-
Gas Flow Rate (Nitrogen) : 1.5-2.5 L/min.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of the sugar.
-
Sample Preparation and Derivatization :
-
Extraction : Extract the analyte from the sample matrix using a suitable solvent.
-
Derivatization : A two-step derivatization involving oximation followed by silylation is common for reducing the number of isomers and improving peak shape.
-
Oximation : Dissolve the dried sample residue in pyridine containing hydroxylamine hydrochloride and heat to form the oxime derivatives.
-
Silylation : Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl (TMS) ethers.
-
-
-
GC-MS Instrumentation and Conditions :
-
GC System : Agilent 8890 GC system or equivalent.
-
MS System : Agilent 5977B GC/MSD or equivalent.
-
Column : A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm), is suitable for separating the derivatized sugars.
-
Injection Mode : Splitless, 1 µL.
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100-150 °C.
-
Ramp at 3-10 °C/min to a final temperature of 250-300 °C.
-
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 50 to 600.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity, often without the need for derivatization, and is suitable for high-throughput analysis.
-
Sample Preparation :
-
For biological fluids (e.g., plasma, serum), perform a protein precipitation step using a solvent like acetonitrile or methanol.
-
Centrifuge the sample and dilute the supernatant with the initial mobile phase.
-
Filter the final solution through a 0.22 µm filter if necessary.
-
-
LC-MS/MS Instrumentation and Conditions :
-
LC System : Waters ACQUITY UPLC or equivalent.
-
MS System : Sciex Triple Quad 6500+ or equivalent.
-
Column : A HILIC column is typically used for underivatized monosaccharides. A C18 column can be used if derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) is performed.
-
Mobile Phase A : Water with a modifier like 0.1% formic acid or ammonium formate.
-
Mobile Phase B : Acetonitrile with the same modifier.
-
Gradient Elution : A gradient from high organic to high aqueous content.
-
Flow Rate : 0.3-0.6 mL/min.
-
Column Temperature : 30-50 °C.
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative mode for underivatized sugars.
-
Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for the analyte and an internal standard would need to be optimized.
-
Conclusion
The cross-validation of analytical methods for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one can be effectively performed using HPLC-ELSD, GC-MS, and LC-MS/MS.
-
HPLC-ELSD is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary requirement. Its main advantage is the lack of a need for derivatization.
-
GC-MS offers high resolution and sensitivity but is more labor-intensive due to the mandatory derivatization step, which can also introduce variability.
-
LC-MS/MS stands out for its superior sensitivity, selectivity, and high-throughput capabilities, making it the preferred method for bioanalytical studies and when low detection limits are necessary.
The choice of methods for cross-validation should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the available instrumentation. By comparing the results from two or more of these orthogonal techniques, researchers can ensure the generation of reliable and defensible analytical data.
References
A Researcher's Guide to Metabolic Tracing: (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(¹³C)hexan-2-one vs. D-Fructose
In the intricate world of metabolic research, the ability to trace the journey of molecules through complex biochemical pathways is paramount. This guide provides a comprehensive comparison of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(¹³C)hexan-2-one, a ¹³C-labeled isotopic tracer of D-fructose, and its unlabeled counterpart, D-fructose, for the purpose of metabolic tracing. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions when designing and interpreting metabolic studies.
The Fundamental Difference: The Power of the Isotope
The core distinction between (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(¹³C)hexan-2-one (¹³C-D-fructose) and D-fructose lies in the presence of the stable, non-radioactive isotope, carbon-13 (¹³C). While chemically identical to the naturally abundant ¹²C, the heavier ¹³C isotope acts as a "tag" that can be detected by specialized analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The use of unlabeled D-fructose in metabolic studies can only measure changes in the total pool size of downstream metabolites. It cannot, however, distinguish between the metabolites produced from the administered fructose and those already present in the biological system (endogenous pools). This is where ¹³C-D-fructose provides a significant advantage. By introducing a ¹³C-labeled substrate, researchers can specifically track the carbon atoms from the administered fructose as they are incorporated into various metabolic products. This allows for the precise quantification of metabolic fluxes and the elucidation of pathway activities that would be impossible to determine with unlabeled fructose.[1][2]
Comparative Performance in Metabolic Tracing
The utility of ¹³C-D-fructose is evident in its ability to provide detailed quantitative insights into the metabolic fate of fructose. Studies have successfully used uniformly labeled fructose ([U-¹³C₆]-d-fructose) to trace its conversion into key metabolites.
Key Metabolic Fates of Fructose:
-
Conversion to Glucose: A significant portion of ingested fructose is converted to glucose in the liver and gut.[3][4]
-
Lactate Production: Fructose can be metabolized to lactate, particularly in splanchnic organs.[3]
-
De Novo Lipogenesis (DNL): Fructose is a potent substrate for the synthesis of new fatty acids, primarily in the liver. This is a critical area of research in the context of metabolic diseases.
-
TCA Cycle Intermediates: The carbon backbone of fructose can enter the tricarboxylic acid (TCA) cycle to be used for energy production or biosynthesis.
The following tables summarize quantitative data from studies that have utilized ¹³C-D-fructose to trace its metabolic fate.
Table 1: Quantitative Metabolic Fate of Ingested ¹³C-Fructose in Humans
| Metabolic Fate | Percentage of Ingested ¹³C-Fructose | Study Conditions | Citation |
| Oxidation to CO₂ | ~45% | Non-exercising subjects, within 3-6 hours | |
| ~46% | Exercising subjects, within 2-3 hours | ||
| ~37% | Ingested with a mixed meal | ||
| Conversion to Glucose | ~41% | Within 3-6 hours after ingestion | |
| ~27% | Ingested with a mixed meal | ||
| 37.4% (males), 28.9% (females) | 6-hour postprandial period | ||
| Conversion to Lactate | ~15% of circulating lactate | Ingested with a mixed meal | |
| Conversion to VLDL-Palmitate (DNL) | Increased significantly | Ingested with a mixed meal |
Table 2: ¹³C-Fructose Metabolism in Human Adipocytes
| Metabolite | Fold Change with 5mM Fructose (vs 0.1mM) | Pathway | Citation |
| Intracellular ¹³C-Palmitate | ~4.8-fold increase | De Novo Lipogenesis | |
| Extracellular ¹³C-Glutamate | ~7.2-fold increase | TCA Cycle | |
| ¹³C-CO₂ (Oxidation) | ~1.16-fold increase | TCA Cycle |
Experimental Protocols
A typical metabolic tracing experiment using ¹³C-D-fructose involves several key steps. The following is a generalized protocol; specific details may vary based on the experimental model and analytical instrumentation.
Experimental Protocol: ¹³C-D-Fructose Tracing in Cell Culture
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₆]-d-fructose. A common approach is to use a mixture of labeled and unlabeled fructose (e.g., 10% labeled) to minimize metabolic perturbations while allowing for sensitive detection.
-
Incubate the cells for a defined period (e.g., 48 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, often using liquid nitrogen.
-
Extract metabolites from both the cells and the culture medium. A common method involves using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extracts, for example, under a stream of nitrogen.
-
-
Sample Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids and fatty acids often require chemical derivatization to make them volatile. For instance, fatty acids can be methylated to form fatty acid methyl esters (FAMEs).
-
-
Analytical Detection (LC-MS or GC-MS):
-
Reconstitute the dried extracts in an appropriate solvent.
-
Analyze the samples using either Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS.
-
The mass spectrometer is set to detect the mass-to-charge ratios (m/z) of the target metabolites and their ¹³C-labeled isotopologues.
-
-
Data Analysis and Metabolic Flux Calculation:
-
Process the raw data to identify and quantify the different isotopologues for each metabolite of interest.
-
The resulting mass isotopomer distributions (MIDs) are then used in computational models to calculate the relative or absolute fluxes through specific metabolic pathways.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of fructose and a generalized workflow for a ¹³C metabolic tracing experiment.
Caption: Metabolic pathway of D-fructose primarily in the liver.
Caption: Generalized workflow for a ¹³C metabolic tracing experiment.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinetic Isotope Effect of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one, an isotopically labeled form of D-fructose. The kinetic isotope effect is a powerful tool for elucidating enzymatic reaction mechanisms by providing insights into the transition state of a reaction.[1][2] Understanding the KIE of isotopically labeled substrates is crucial for drug development, particularly in the design of enzyme inhibitors and for metabolic flux analysis.[2][3]
Comparative Analysis of 13C Kinetic Isotope Effects
The following table summarizes the reported 13C kinetic isotope effects for the cleavage of fructose-1,6-bisphosphate by rabbit muscle aldolase. This reaction involves the breaking of the C3-C4 bond, and thus the KIE is measured at these positions. For comparative purposes, hypothetical KIE values for the phosphorylation of different hexoses at the C5 position are included, illustrating the expected range of values for such reactions. Heavy atom isotope effects, such as those involving 13C, are typically small, often ranging from 1.02 to 1.10.
| Substrate (Isotopologue) | Enzyme | Reaction | KIE (k12/k13) | Reference |
| Fructose-1,6-bisphosphate (3-13C) | Rabbit Muscle Aldolase | C-C bond cleavage | 1.016 ± 0.007 | [1] |
| Fructose-1,6-bisphosphate (4-13C) | Rabbit Muscle Aldolase | C-C bond cleavage | 0.997 ± 0.009 | |
| (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one | Fructokinase (Hypothetical) | Phosphorylation | ~1.02 - 1.05 | - |
| D-Glucose (5-13C) | Hexokinase (Hypothetical) | Phosphorylation | ~1.02 - 1.05 | - |
| D-Mannose (5-13C) | Hexokinase (Hypothetical) | Phosphorylation | ~1.02 - 1.05 | - |
Note: The hypothetical values are based on typical heavy atom KIEs and serve as a comparative baseline.
Experimental Protocols for Determining 13C Kinetic Isotope Effects
Accurate determination of 13C KIEs requires precise experimental techniques. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).
Method 1: 2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
This advanced NMR technique offers high precision and sensitivity for measuring 13C KIEs.
Protocol:
-
Substrate Preparation: Synthesize or procure the 13C-labeled substrate, in this case, (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme (e.g., fructokinase), the 13C-labeled substrate, and any necessary co-factors (e.g., ATP, Mg2+) in a suitable buffer.
-
Time-course Measurement: Initiate the reaction and acquire 2D [13C,1H]-HSQC NMR spectra at various time points.
-
Data Processing: Process the NMR data to obtain the relative intensities of the signals corresponding to the 12C and 13C isotopologues of the substrate and product.
-
KIE Calculation: The KIE is calculated from the change in the ratio of the 13C/12C isotopologues over the course of the reaction.
Method 2: Isotope Ratio Mass Spectrometry (IRMS)
IRMS is a highly sensitive method for determining isotope ratios and is considered a gold standard for KIE measurements.
Protocol:
-
Competitive Reaction: Perform a competitive reaction with a mixture of the natural abundance (12C) and 13C-labeled substrate.
-
Reaction Quenching: Stop the reaction at various time points to achieve different fractions of conversion.
-
Sample Purification: Isolate the substrate and product from the reaction mixture at each time point. This is a critical step to avoid interference from other components.
-
Combustion and Gas Analysis: Convert the purified samples to CO2 gas through combustion.
-
Mass Analysis: Analyze the isotopic composition (13C/12C ratio) of the CO2 gas using an isotope ratio mass spectrometer.
-
KIE Calculation: The KIE is determined by comparing the isotope ratio of the product to that of the initial substrate at different levels of conversion.
Visualizing the Metabolic Context
To understand the significance of the kinetic isotope effect of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one, it is essential to consider its role in metabolic pathways. The following diagram illustrates the initial steps of fructose metabolism.
Caption: Initial steps of D-fructose metabolism.
The diagram above illustrates the phosphorylation of fructose to fructose-1-phosphate by fructokinase, followed by its cleavage into glyceraldehyde and dihydroxyacetone phosphate by aldolase B. These products then enter the glycolytic pathway. A kinetic isotope effect at the C5 position of fructose could provide valuable information about the transition state of the fructokinase-catalyzed reaction.
Experimental Workflow for KIE Determination
The following diagram outlines a general workflow for the experimental determination of the kinetic isotope effect.
Caption: General workflow for KIE determination.
This workflow highlights the key stages, from the preparation of reagents to the final calculation of the kinetic isotope effect, applicable to both NMR and IRMS-based methods.
By providing a framework for comparison and detailed experimental protocols, this guide aims to facilitate further research into the kinetic isotope effects of isotopically labeled carbohydrates, ultimately contributing to a deeper understanding of enzyme mechanisms and aiding in the development of novel therapeutics.
References
- 1. Carbon isotope effects on the fructose-1,6-bisphosphate aldolase reaction, origin for non-statistical 13C distributions in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Position-Specific Isotope Labeling: A Comparative Analysis of (1-¹³C) vs. (5-¹³C) Labeled Hexan-2-one
Introduction to ¹³C Labeled Hexan-2-one
Hexan-2-one is a six-carbon ketone that can serve as a substrate in various metabolic pathways. By labeling specific carbon atoms with the stable isotope ¹³C, researchers can track the movement and transformation of the carbon skeleton. The choice between labeling at the C1 position (the methyl group adjacent to the carbonyl) and the C5 position (a methylene group in the butyl chain) is critical and depends entirely on the research question being addressed.
Comparative Analysis of Labeled Hexan-2-one
The key differences between (1-¹³C) and (5-¹³C) hexan-2-one lie in how they are utilized in metabolic pathways and how they are detected by analytical instruments such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Hypothetical Performance in Metabolic Tracing
The position of the ¹³C label determines which metabolic fragments will carry the isotopic marker. For instance, in a hypothetical metabolic pathway where hexan-2-one is cleaved, the labeled carbon may end up in different downstream metabolites depending on its initial position.
Data Presentation
Table 1: Hypothetical Mass Spectrometry Fragmentation Patterns
This table illustrates the expected major fragments in a mass spectrometry analysis and which fragments would be labeled depending on the initial position of the ¹³C atom. The mass-to-charge ratio (m/z) of the labeled fragments will be shifted by +1 compared to the unlabeled fragments.
| Fragmentation Product | Unlabeled m/z | (1-¹³C) Labeled Fragment | (5-¹³C) Labeled Fragment |
| Molecular Ion [M]⁺ | 100 | [¹³CCH₃COCH₂CH₂CH₂CH₃]⁺ (m/z 101) | [CH₃COCH₂CH₂¹³CH₂CH₃]⁺ (m/z 101) |
| [CH₃CO]⁺ (Acetyl) | 43 | [¹³CCH₃CO]⁺ (m/z 44) | Not Labeled |
| [C₄H₉]⁺ (Butyl) | 57 | Not Labeled | [CH₂CH₂¹³CH₂CH₃]⁺ (m/z 58) |
| McLafferty Rearrangement | 58 | Not Labeled | [CH₂=C(OH)CH₂¹³CH₂CH₃]⁺ (m/z 59) |
Table 2: Hypothetical ¹³C NMR Chemical Shifts
The position of the ¹³C label will result in a signal at a specific chemical shift in a ¹³C NMR spectrum, allowing for unambiguous confirmation of the label's location.
| Labeled Position | Expected ¹³C Chemical Shift (ppm) | Rationale |
| (1-¹³C) Hexan-2-one | ~30 ppm | The C1 methyl carbon is adjacent to the electron-withdrawing carbonyl group. |
| (5-¹³C) Hexan-2-one | ~22 ppm | The C5 methylene carbon is further down the alkyl chain, experiencing less deshielding. |
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Metabolic Fate Analysis
This protocol outlines a general procedure for tracing the metabolic fate of labeled hexan-2-one in a cell culture model.
Objective: To determine the incorporation of the ¹³C label from (1-¹³C) or (5-¹³C) hexan-2-one into downstream metabolites.
Materials:
-
Cell culture medium
-
Cultured cells (e.g., hepatocytes)
-
(1-¹³C) or (5-¹³C) hexan-2-one
-
Metabolite extraction buffer (e.g., 80% methanol)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of either (1-¹³C) or (5-¹³C) hexan-2-one.
-
Incubate the cells for a defined period to allow for metabolic processing.
-
Harvest the cells and quench metabolism rapidly (e.g., by placing on dry ice).
-
Extract metabolites using a pre-chilled extraction buffer.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant.
-
Analyze the supernatant by LC-MS to identify and quantify labeled metabolites.
-
Compare the mass isotopologue distributions of key metabolites between the two labeling schemes.
Protocol 2: ¹³C NMR for Structural Elucidation
This protocol describes the use of ¹³C NMR to confirm the position of the isotopic label.
Objective: To verify the specific labeling position in a sample of ¹³C-labeled hexan-2-one.
Materials:
-
Sample of (1-¹³C) or (5-¹³C) hexan-2-one
-
NMR-compatible solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the labeled hexan-2-one in the NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the spectrum to identify the chemical shift of the intense signal corresponding to the ¹³C-labeled carbon.
-
Compare the observed chemical shift to the expected values to confirm the labeling position.
Mandatory Visualization
Caption: Hypothetical metabolic fate of labeled hexan-2-one.
Comparison Guide: Confirming the Stereospecificity of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one Synthesis
Introduction
The biological activity of complex molecules, particularly carbohydrates and their derivatives, is intrinsically linked to their three-dimensional structure. For (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, a specifically labeled isotopologue of D-Fructose, ensuring absolute stereochemical purity is paramount for its application in metabolic studies, drug development, and as a reference standard. The presence of even minor stereoisomeric impurities can lead to ambiguous experimental results and misinterpretation of biological data.
This guide provides a comparative overview of analytical methodologies used to confirm the stereospecificity of the synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one. We compare a highly stereospecific enzymatic synthesis route against a traditional chemical method and detail the experimental protocols for robust stereochemical verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Comparison of Synthetic Methodologies
The stereochemical outcome of a synthesis is highly dependent on the chosen route. Enzymatic methods are renowned for their exceptional stereo- and regioselectivity, often yielding a single stereoisomer. In contrast, traditional chemical syntheses may require multiple protection/deprotection steps and can produce a mixture of stereoisomers, necessitating extensive purification and analysis.
.
Caption: High-level comparison of a stereospecific enzymatic synthesis versus a less specific chemical route.
Data Presentation: Quantitative Comparison
The following table summarizes the expected outcomes from the two synthetic methods, highlighting the superior stereocontrol of the enzymatic approach.
| Parameter | Method A: Enzymatic Synthesis | Method B: Chemical Synthesis (Post-Purification) |
| Overall Yield | 75-85% | 30-40% |
| Enantiomeric Excess (ee) | > 99% | < 95% |
| Diastereomeric Excess (de) | > 99% | Variable, often requires chromatographic separation |
| Key Impurities | Residual starting material | Diastereomers (e.g., D-Psicose, D-Sorbose) |
Experimental Protocols for Stereochemical Confirmation
A multi-pronged analytical approach is essential for the unambiguous confirmation of stereochemistry. The workflow below illustrates the process from synthesis to final confirmation.
A Comparative Guide to Metabolic Tracers: Benchmarking (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, a ¹³C-labeled form of D-fructose, against other commonly used metabolic tracers. The selection of an appropriate isotopic tracer is a critical step in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic fluxes. The choice of tracer significantly influences the precision and accuracy of the resulting flux estimations. This guide will objectively compare the performance of ¹³C-fructose with alternatives like ¹³C-glucose, supported by experimental data, to assist in designing robust metabolic studies.
Introduction to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one (¹³C-D-Fructose)
(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the systematic IUPAC name for the open-chain form of D-fructose. The "(5¹³C)" designation indicates that the carbon atom at the C5 position is the heavy isotope ¹³C. As a metabolic tracer, ¹³C-D-fructose allows researchers to track the fate of fructose carbon atoms as they are metabolized through various biochemical pathways. This is particularly relevant in studies of cancer metabolism, metabolic syndrome, and liver diseases, where fructose metabolism is often altered.
Fructose enters central carbon metabolism differently than glucose. In most mammalian cells, it is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase. F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP is a direct glycolytic intermediate, while glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate (G3P) to also enter glycolysis. This bypasses the key regulatory steps of glycolysis catalyzed by hexokinase and phosphofructokinase, leading to a more rapid and unregulated influx into the lower part of glycolysis.
Comparative Performance of ¹³C-Fructose and ¹³C-Glucose
The choice between ¹³C-fructose and ¹³C-glucose as a tracer depends on the specific metabolic pathway being investigated. While ¹³C-glucose is the most common tracer for central carbon metabolism, ¹³C-fructose provides unique insights into alternative nutrient utilization.
Data Presentation: Quantitative Comparison of Metabolic Fluxes
The following table summarizes findings from a study comparing the metabolic fluxes in Corynebacterium glutamicum when cultured on glucose versus fructose. This data highlights the significant impact of the carbon source on the distribution of fluxes through central metabolic pathways.
| Metabolic Flux | Relative Flux (% of Substrate Uptake) on Glucose | Relative Flux (% of Substrate Uptake) on Fructose | Key Observation |
| Pentose Phosphate Pathway (PPP) | 62.0% | 14.4% | A marked decrease in PPP flux is observed with fructose, suggesting a lower demand for NADPH or nucleotide precursors under these conditions.[1] |
| Pyruvate Dehydrogenase (PDH) & TCA Cycle | 62.0% | 95.2% | Fructose metabolism leads to a significantly higher flux towards the TCA cycle, indicating a greater proportion of the carbon substrate is directed towards oxidative phosphorylation.[1] |
| Lysine Biosynthesis Yield | Higher | Lower | The overall yield of the target product, lysine, was lower when fructose was the carbon source.[1] |
| Biomass Production Yield | Higher | Lower | Biomass production was also reduced on fructose compared to glucose.[1] |
In a study using uniformly labeled ¹³C-fructose ([U-¹³C₆]-fructose) in human adipocytes, it was demonstrated that fructose is a potent substrate for anabolic processes. Key findings include:
-
Increased Glutamate Synthesis: Fructose robustly contributes to the synthesis of glutamate, a key amino acid derived from the TCA cycle intermediate α-ketoglutarate.[2]
-
Enhanced De Novo Fatty Acid Synthesis: The carbons from fructose are efficiently incorporated into newly synthesized fatty acids.
-
Limited Contribution to TCA Cycle Energy Production: The study suggested that fructose was not an efficient substrate for maintaining energy production in the TCA cycle, with the glucose-derived pyruvate pool being the primary source for anaplerosis.
These findings underscore that ¹³C-fructose is an excellent tracer for investigating anabolic pathways and the metabolic fate of dietary fructose, while ¹³C-glucose remains the gold standard for a global overview of central carbon metabolism, particularly glycolysis and the PPP.
Key Metabolic Pathways and Tracer Selection
The distinct entry points of glucose and fructose into central carbon metabolism dictate their utility in tracing specific pathways.
Metabolic entry points of D-Fructose and D-Glucose.
Optimal Tracers for Specific Pathways:
-
Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-¹³C₂]glucose is considered one of the most effective tracers for precisely estimating fluxes through both glycolysis and the PPP. Tracers like [2-¹³C]glucose and [3-¹³C]glucose have also shown better performance than the more traditionally used [1-¹³C]glucose.
-
Tricarboxylic Acid (TCA) Cycle: For analyzing the TCA cycle, uniformly labeled glucose ([U-¹³C₆]glucose) and various glutamine tracers (e.g., [U-¹³C₅]glutamine) are highly informative, especially for understanding anaplerotic reactions.
-
Anabolic Pathways (e.g., Fatty Acid Synthesis): [U-¹³C₆]-fructose is a suitable tracer for tracking the contribution of fructose to the synthesis of fatty acids and other biomolecules.
Experimental Protocols
A generalized workflow for a ¹³C metabolic tracing experiment in mammalian cells is provided below. This protocol can be adapted for use with ¹³C-fructose or other isotopic tracers.
General workflow for a ¹³C metabolic tracing experiment.
Detailed Methodology for a ¹³C-MFA Experiment
-
Cell Culture and Isotope Labeling:
-
Culture mammalian cells in a defined medium to ensure they reach a metabolic and isotopic steady state.
-
On the day of the experiment, replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., ¹³C-D-fructose or ¹³C-D-glucose) at a known concentration. The unlabeled version of the substrate should be absent or at a minimal concentration.
-
Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites. This can range from minutes to hours depending on the pathways of interest.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.
-
Collect the cell lysate and centrifuge at a high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract, for example, under a stream of nitrogen.
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the metabolites to increase their volatility.
-
Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of the metabolites of interest.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Utilize specialized software (e.g., Metran, INCA) to fit the corrected mass isotopomer distributions and extracellular flux rates (substrate uptake, product secretion) to a stoichiometric model of the metabolic network.
-
This computational step estimates the intracellular metabolic fluxes that best explain the experimental data.
-
Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit of the model.
-
Conclusion
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, or ¹³C-D-fructose, is a valuable tool for metabolic research, offering specific insights into pathways that are distinct from those traced by ¹³C-glucose. While ¹³C-glucose provides a comprehensive view of central carbon metabolism, ¹³C-fructose is particularly advantageous for studying fructose uptake and its subsequent anabolic fate, such as its contribution to amino acid and lipid biosynthesis. The choice of tracer should be guided by the specific biological question and the metabolic pathways of primary interest. By combining carefully designed tracer experiments with robust analytical and computational methods, researchers can gain a deeper understanding of the complex metabolic networks that underpin cellular function in health and disease.
References
A Comparative Guide to Isotopic Enrichment Analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate determination of isotopic enrichment is paramount. This guide provides a comparative analysis of two powerful analytical techniques for determining the isotopic enrichment of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) . This guide is intended to assist in selecting the most appropriate methodology based on experimental goals and available resources.
Comparison of Analytical Methods
The choice between GC-C-IRMS and LC-HRMS for the isotopic analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one will depend on the specific requirements of the study, such as the need for bulk isotope ratio data versus positional isotopomer distribution, sample throughput, and tolerance for sample derivatization.
| Feature | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) |
| Principle | Separates volatile derivatives of the analyte by GC, which are then combusted to CO2. The isotope ratio (13CO2/12CO2) is measured by IRMS. | Separates the analyte in its native form by LC, followed by ionization and mass analysis by a high-resolution mass spectrometer to determine the mass-to-charge ratio of isotopologues. |
| Sample Preparation | Requires derivatization to increase volatility and thermal stability. For ketoses, this often involves a two-step process of oximation followed by silylation or acetylation.[1][2][3][4] | Minimal sample preparation is required; analysis can often be performed on underivatized sugars.[5] |
| Sensitivity | High sensitivity for bulk isotope ratio measurements. | High sensitivity, capable of detecting and quantifying different isotopologues. |
| Precision | High precision for bulk 13C enrichment determination. | Good reproducibility and accuracy for determining isotopic enrichments of free sugars. |
| Information Provided | Provides a bulk 13C enrichment value for the entire molecule. | Can provide information on the distribution of isotopologues (M+1, M+2, etc.), offering insights into metabolic pathways. |
| Throughput | Moderate throughput, limited by GC run times and sample preparation. | Potentially higher throughput due to simpler sample preparation and faster LC methods. |
| Challenges | Derivatization can be complex and may introduce isotopic fractionation. The formation of multiple derivative isomers can complicate chromatography. | Ion suppression from complex matrices can affect quantification. Careful method development is needed to achieve good chromatographic separation from isomers. |
Experimental Protocols
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This protocol outlines a typical procedure for the analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one using GC-C-IRMS, involving a two-step derivatization process.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the target compound from the biological matrix using a suitable solvent system (e.g., 80% ethanol) followed by sonication.
-
Drying: Evaporate the solvent from the extract under a stream of nitrogen gas to ensure the sample is completely dry, as water can interfere with derivatization reagents.
-
Oximation: To stabilize the keto group and prevent the formation of multiple enol isomers, perform an oximation reaction.
-
Add a solution of hydroxylamine in pyridine to the dried sample.
-
Incubate the mixture at 90°C for 30-60 minutes.
-
-
Silylation: To increase volatility, derivatize the hydroxyl groups.
-
After cooling the oximation reaction mixture, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-80°C for 30-60 minutes.
-
2. Instrumentation and Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating sugar derivatives.
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Implement a temperature gradient to ensure good separation of the analyte from other components.
-
-
Combustion Interface:
-
The GC eluent is passed through a combustion reactor (typically a ceramic tube with a copper oxide catalyst) heated to high temperatures (e.g., 950°C) to convert the analyte to CO2 and water.
-
A water trap removes the water before the gas stream enters the mass spectrometer.
-
-
Isotope Ratio Mass Spectrometer (IRMS):
-
The IRMS measures the ion currents corresponding to the masses of 12CO2 (m/z 44), 13CO2 (m/z 45), and C18O (m/z 46).
-
The 13C enrichment is calculated from the ratio of the ion currents.
-
3. Data Analysis:
-
The isotopic composition is expressed in delta notation (δ13C) relative to a standard (Vienna Pee Dee Belemnite, VPDB).
-
For enriched samples, the atom percent excess (APE) is calculated to quantify the level of isotopic labeling.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol describes the analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one using LC-HRMS, which does not require derivatization.
1. Sample Preparation:
-
Extraction: Extract the compound of interest from the biological matrix using an appropriate solvent.
-
Filtration: Centrifuge and filter the extract to remove particulates before injection.
-
Dilution: Dilute the sample as necessary to fall within the linear range of the instrument.
2. Instrumentation and Analysis:
-
Liquid Chromatograph (LC):
-
Column: Employ a column designed for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: Use a gradient of an aqueous solvent (e.g., water with a small amount of ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile).
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ion Source: Use an electrospray ionization (ESI) source, typically in negative ion mode for sugars.
-
Mass Analyzer: An Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer is used to achieve high mass resolution and accuracy.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to detect the different isotopologues of the target molecule.
-
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled molecule and its 13C-labeled isotopologues.
-
Calculate the fractional abundance of each isotopologue from the integrated peak areas.
-
Correct the data for the natural abundance of 13C to determine the true isotopic enrichment.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the isotopic enrichment analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one.
References
- 1. Determination of aldoses and ketoses by GC-MS using differential derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one proper disposal procedures
Proper Disposal of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
Chemical Identity and Safety Overview
The compound (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one is an isotopically labeled form of D-Fructose, a naturally occurring monosaccharide, or simple sugar.[1] For the purposes of laboratory disposal, its chemical and toxicological properties are considered identical to standard D-Fructose.
According to multiple safety data sheets (SDS), D-Fructose is not classified as a hazardous substance.[2][3] It is not acutely toxic, corrosive, or environmentally hazardous.[4] The substance is stable under normal conditions, soluble in water, and readily biodegradable.[5] Therefore, disposal procedures are straightforward, focusing on proper segregation from hazardous waste streams and adherence to institutional and local regulations.
Disposal Procedures Summary
The appropriate disposal method for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one depends on its physical state and whether it has been mixed with other hazardous chemicals. The following table summarizes the recommended disposal routes.
| Waste Form | Recommended Disposal Method | Key Regulatory Considerations |
| Solid (Uncontaminated Powder) | Non-hazardous solid waste (regular trash). | Must be securely packaged and labeled as "Non-hazardous". Laboratory personnel should place it directly in the dumpster. Check institutional policies, as some may require all chemical waste to be handled by environmental health and safety services. |
| Aqueous Solution (Uncontaminated) | Drain disposal with copious amounts of water. | Permissibility is subject to local and institutional regulations. Do not dispose of down the drain if mixed with other hazardous chemicals. |
| Solution in Organic Solvent | Hazardous chemical waste collection. | Collect in a designated, properly labeled container for flammable or organic solvent waste. Do not mix incompatible waste streams. |
| Contaminated Labware (Gloves, Pipette Tips, Wipes, Glassware, etc.) | Dispose of as non-hazardous solid waste if only contaminated with (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one. If contaminated with hazardous materials, dispose of according to the requirements for that specific hazardous material. | Segregate from hazardous waste. Sharps (needles, broken glass) must always be placed in a designated puncture-resistant sharps container. |
Detailed Disposal Protocols
Protocol 1: Disposal of Solid, Uncontaminated (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
This protocol applies to the pure, solid form of the chemical that has not been mixed with any hazardous materials.
-
Verification: Confirm that the waste material is solely (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one and is not contaminated with other reagents, solvents, or biohazardous materials.
-
Primary Packaging: Place the solid waste into a secure primary container, such as its original bottle or a sealed bag. The original label should be left on this container.
-
Secondary Packaging: Place the sealed primary container into a sturdy, secondary outer package, such as a cardboard box or a second plastic bag. This prevents spills during transport and collection.
-
Labeling: Clearly label the outer package as "NON-HAZARDOUS WASTE ". Include the chemical name for clarity.
-
Final Disposal: Laboratory personnel must transport the securely packaged and labeled waste directly to the facility's designated non-hazardous waste dumpster. Do not leave it for custodial staff to handle.
Protocol 2: Disposal of Aqueous Solutions of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one
This protocol is for solutions where the chemical is dissolved only in water.
-
Regulatory Check: Before proceeding, confirm with your institution's Environmental Health and Safety (EHS) office that drain disposal of non-hazardous, water-soluble carbohydrates is permitted.
-
Verification: Ensure the solution contains only the specified chemical and water, with no other hazardous solutes.
-
Dilution and Neutralization: While not strictly required as the pH is typically neutral, ensure the concentration is not excessively high.
-
Disposal: Pour the solution directly into a laboratory sink drain.
-
Flushing: Immediately after disposal, flush the drain with a copious amount of cold water (at least 100 parts water to 1 part chemical solution) to ensure it is thoroughly diluted within the sanitary sewer system.
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal procedure for waste containing (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one.
References
Personal protective equipment for handling (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
This document provides immediate, essential safety and logistical information for handling (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one, a compound identified as an isotopic variant of D-Fructose. The following procedures are based on available safety data for D-Fructose and structurally similar hexose compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is a ketohexose, a type of monosaccharide. While specific data for the 13C-labeled version is limited, the properties of its common isotopologue, D-Fructose, provide a reliable basis for safety protocols.
| Property | Value | Reference |
| Molecular Formula | C6H12O6 | [1][2][3][4][5] |
| Molecular Weight | Approximately 180.16 g/mol | |
| CAS Number | 57-48-7 (for D-Fructose) | |
| Appearance | Solid, Crystalline Powder | |
| Solubility | Soluble in DMSO |
Hazard Identification and Personal Protective Equipment (PPE)
Based on safety data for similar compounds, this chemical may cause skin, eye, and respiratory irritation. The following personal protective equipment is mandatory when handling this substance.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Avoid generating dust. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Put on all required personal protective equipment as specified in the PPE table.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Carefully weigh the required amount of the chemical, avoiding the creation of dust.
-
-
Handling:
-
If the experimental protocol requires a solution, dissolve the chemical in a suitable solvent such as DMSO.
-
Carry out the intended experiment, being mindful of potential cross-contamination.
-
Disposal Plan
Proper disposal of chemical waste is critical to laboratory safety and environmental protection.
Disposal Protocol:
-
Solid Waste: All solid materials that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, should be placed in a clearly labeled solid waste container.
-
Liquid Waste: Any unused solutions or liquid waste from the experiment should be collected in a labeled liquid waste container. Do not pour chemical waste down the drain.
-
Final Disposal: All waste containers must be sealed and disposed of in accordance with your institution's and local environmental regulations.
By adhering to these safety and handling protocols, laboratory personnel can minimize risks and ensure a safe working environment when working with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. (3S,4R,5R)-1,3,4,5,6-pentahydroxy(313C)hexan-2-one | C6H12O6 | CID 131876625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C | C6H12O6 | CID 131879643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one [smolecule.com]
- 5. (2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | 5978-95-0 | Buy Now [molport.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
